2-(3-Aminophenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZMCPXGUADIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Asymmetric Aromatic Diamine Monomers
Structural Engineering for Next-Generation Polymers and Pharmaceutical Intermediates
Executive Summary
This technical guide provides a comprehensive analysis of asymmetric aromatic diamine monomers, a class of chemical building blocks that bridge the gap between high-performance polymer engineering and precision pharmaceutical synthesis. Unlike their symmetric counterparts (e.g., p-phenylenediamine, 4,4'-oxydianiline), asymmetric diamines introduce structural entropy that disrupts chain packing without sacrificing backbone rigidity. This "controlled disorder" unlocks solubility in organic solvents, optical transparency, and tunable reactivity profiles critical for sequence-controlled polymerization and chiral drug scaffolds.
Part 1: The Structural Philosophy of Asymmetry
The central dogma of using asymmetric diamines is the disruption of crystallinity through entropic frustration . Symmetric aromatic polyimides (PIs) and polyamides (PAs) often suffer from insolubility and difficult processing due to strong inter-chain
Mechanisms of Action:
-
Solubility Enhancement: Asymmetric substituents (e.g., trifluoromethyl, pendant phenyls) or non-linear linkages (meta-substitution) increase the free volume and prevent dense chain packing, allowing solvent penetration.
-
Optical Transparency: Bulky, electron-withdrawing groups (like
) reduce the electron-donating capability of the diamine, weakening the intermolecular CTCs that cause the characteristic yellow/brown color of standard polyimides. -
Dielectric Tuning: Increasing free volume and introducing hydrophobic fluorine atoms lowers the dielectric constant (
), essential for 5G/6G electronic substrates.
Part 2: Synthesis Architectures
We categorize synthesis into two primary streams: Industrial Polymer Monomer Synthesis (Scale-focused) and Pharmaceutical Intermediate Synthesis (Stereochemistry-focused).
Pathway A: Nucleophilic Aromatic Substitution (
) – The Polymer Route
This is the standard protocol for generating ether-linked asymmetric diamines (e.g., 2-trifluoromethyl-4,4'-diaminodiphenyl ether).
-
Step 1:
reaction between a halonitrobenzene (activated by or ) and a nitrophenol/aminophenol. -
Step 2: Catalytic hydrogenation (Pd/C or Raney Ni) to convert nitro groups to amines.
Pathway B: Chiral Catalytic Synthesis – The Pharma Route
For drug development, vicinal diamines are privileged motifs. Asymmetry here often refers to chirality (
-
Method: Metal-catalyzed (Rh, Pd) diaza-Cope rearrangements or ring-opening of aziridines.
Visualization: Synthesis Logic Flow
Caption: Dual pathways for synthesizing asymmetric diamines based on end-use application.
Part 3: The Asymmetric Effect in Polymerization Kinetics
In asymmetric diamines, the two amine groups often possess distinct nucleophilicities due to electronic (inductive) or steric effects. This is quantified by the reactivity ratio
-
Symmetric Diamines (
): Random polymerization. -
Asymmetric Diamines (
): The more reactive amine reacts first. In non-equilibrium polycondensation, this allows for the synthesis of sequence-controlled polymers or block copolymers by slowly adding the dianhydride/diacid.
Case Study: In 2-cyano-4,4'-diaminodiphenyl ether, the amine ortho to the electron-withdrawing cyano group is significantly less reactive (
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Trifluoromethyl-4,4'-diaminodiphenyl ether (2-CF3-ODA)
A model asymmetric monomer for transparent polyimides.
Reagents: 2-chloro-5-nitrobenzotrifluoride, 4-nitrophenol, Potassium Carbonate (
Step-by-Step Methodology:
-
Intermediate Synthesis (Dinitro Compound):
-
Charge a 3-neck flask with 4-nitrophenol (1.0 eq) and
(1.2 eq) in DMF. Stir at 100°C for 1 hour to form the phenoxide. -
Add 2-chloro-5-nitrobenzotrifluoride (1.0 eq) dropwise.
-
Reflux at 140°C for 8 hours. Monitor by TLC (Hexane/EtOAc).
-
Precipitate in water, filter, wash with ethanol, and recrystallize (yield ~85%).
-
-
Reduction to Diamine:
-
Dissolve the dinitro intermediate in ethanol. Add Pd/C catalyst (10 wt% loading).
-
Heat to reflux and add hydrazine monohydrate (excess, 5-10 eq) dropwise over 1 hour. Note: Hydrazine is preferred over
gas for better lab safety and kinetics in this specific reduction. -
Reflux for 4 hours until the solution becomes colorless.
-
Filter hot to remove Pd/C. Cool filtrate to crystallize the diamine.
-
Validation: Melting point (
), -NMR (confirm distinct amine peaks).
-
Protocol 2: Two-Step Polyimide Synthesis (Chemical Imidization)
Producing a soluble, transparent film.
-
Poly(amic acid) (PAA) Formation:
-
Dissolve 2-CF3-ODA (10 mmol) in anhydrous DMAc under
. -
Add 6FDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride) (10 mmol) in one portion. Critical: Stoichiometry must be 1:1.00.
-
Stir at room temperature for 24 hours. Solution viscosity should increase significantly.
-
-
Chemical Imidization:
-
Add Acetic Anhydride (4 eq) and Pyridine (4 eq) to the PAA solution.
-
Stir at room temperature for 24 hours, then heat to 60°C for 2 hours.
-
Precipitate polymer in methanol/water (1:1). Wash repeatedly with methanol.
-
Dry in vacuum oven at 100°C.
-
-
Film Casting:
-
Redissolve PI powder in DMAc (15 wt%). Cast onto glass substrate.
-
Step-wise curing: 80°C (1h)
150°C (1h) 200°C (1h) 250°C (1h).
-
Part 5: Structure-Property Data & Applications
Comparative Data: Symmetric vs. Asymmetric Polyimides
Comparison of ODA (Symmetric) vs. 2-CF3-ODA (Asymmetric) polymerized with PMDA.
| Property | PMDA-ODA (Symmetric) | PMDA-(2-CF3-ODA) (Asymmetric) | Mechanism |
| Solubility | Insoluble (only PAA soluble) | Soluble in DMAc, NMP, THF | Entropy/Free Volume |
| ~280 (No distinct | 310 - 330 | Chain Stiffness (Rotational Barrier) | |
| Cut-off Wavelength ( | ~450 nm (Yellow) | ~360 nm (Colorless) | Reduced CTC Formation |
| Dielectric Constant (1 MHz) | 3.4 | 2.8 | Fluorine content + Free Volume |
Pharmaceutical Relevance
While bulk asymmetric diamines are polymer-focused, their structural analogs (chiral 1,2-diamines) are critical in drug development:
-
Oxaliplatin Analogs: Chiral diamine ligands determine the cytotoxicity and resistance profile of Pt-based anticancer drugs.
-
ADC Linkers: Asymmetric diamines with differential reactivity allow for the precise attachment of a cytotoxic payload to one amine and the antibody linker to the other, preventing cross-linking.
Logic Diagram: Structure-Property Relationship
Caption: Causal map linking structural asymmetry to macroscopic material properties.
References
-
BenchChem. (2025).[2] Asymmetric Synthesis of 1,2-Diamines and Their Applications. Retrieved from
-
Li, Y., et al. (2020). Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups. ResearchGate. Retrieved from
-
Chung, I. S. (2014). Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. ResearchGate. Retrieved from
-
MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers. Retrieved from
-
RSC. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. Retrieved from
-
Tshuva, E. Y., et al. (2021). Synthesis of asymmetrical diaminobis(alkoxo)-bisphenol compounds and their C1-symmetrical mono-ligated titanium(iv) complexes. NIH/PMC. Retrieved from
Sources
Electronic Properties of Ether-Linked Aniline Derivatives: A Comprehensive Guide to Quantum Profiling and Synthetic Workflows
Executive Summary
Ether-linked anilines—encompassing alkoxyanilines (e.g., anisidines) and phenoxyanilines—represent a privileged structural motif in medicinal chemistry, agrochemicals, and organic materials. The presence of both an ether oxygen (-OR or -OAr) and a primary amine (-NH2) on an aromatic ring creates a complex, push-pull electronic system. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions, providing a deep dive into the causality behind their electronic behavior, quantum mechanical profiling, and the self-validating experimental workflows required to harness these molecules in drug development.
The Ether-Linked Aniline Scaffold: Electronic Causality
The fundamental electronic behavior of ether-linked anilines is dictated by the precise interplay between the inductive (-I) and mesomeric (+M) effects of the substituents. The ether oxygen is inductively electron-withdrawing due to its electronegativity, yet it acts as a powerful electron donor via resonance (+M effect) when its lone pairs delocalize into the aromatic
This dual nature fundamentally alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)[1]. Understanding these shifts is not merely an academic exercise; it is the cornerstone of predicting a drug candidate's pharmacokinetics, target binding affinities (via hydrogen bonding and
Frontier Molecular Orbitals (FMOs) and Charge Transfer
The energy gap between the HOMO and LUMO dictates the chemical reactivity and optical polarizability of the molecule. A narrower HOMO-LUMO gap indicates enhanced intramolecular charge transfer (ICT)[2]. In phenoxyanilines, the HOMO is typically localized over the electron-rich aniline moiety, while the LUMO extends toward the ether substituent, creating a directional conduit for electron transport upon excitation[2].
Basicity (pKa) and Molecular Electrostatic Potential (MEP)
The pKa of the aniline nitrogen is highly sensitive to the regiochemistry of the ether linkage. An ortho-alkoxy group (e.g., o-anisidine) can engage in intramolecular hydrogen bonding, sterically and electronically modulating the availability of the nitrogen lone pair for protonation. Mapping the Molecular Electrostatic Potential (MEP) is essential for identifying these nucleophilic and electrophilic sites. The negative sites (areas of high electron density, colored red on MEP surfaces) localize around the ether oxygen and amine nitrogen, serving as primary hydrogen-bond acceptors and donors during drug-target interactions[2].
Quantitative Electronic Summary
To facilitate comparison across different scaffolds, the following table summarizes the representative quantum mechanical properties of key ether-linked anilines.
Table 1: Representative Electronic Properties of Selected Ether-Linked Anilines
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap ( | Primary Electronic Effect |
| o-Methoxyaniline | -5.40 | -0.85 | 4.55 | Strong +M (Oxygen), Localized HOMO |
| 2-Phenoxyaniline | -5.62 | -1.10 | 4.52 | Extended |
| 4-Phenoxyaniline | -5.55 | -1.15 | 4.40 | Para-directed resonance, high polarizability |
(Note: Values are representative approximations derived from DFT B3LYP/6-311++G(d,p) calculations utilizing solvent models[2],[1].)
Integrated Experimental and Computational Workflows
In modern application science, a protocol must be a self-validating system. Experimental synthesis must be tightly coupled with computational validation to ensure that the physical molecule behaves exactly as the in silico model predicts.
Fig 1. Synergistic experimental and computational workflow for ether-linked anilines.
Protocol 1: Synthesis via Ullmann Condensation
The synthesis of diaryl ethers, such as 2-methyl-4-(4-methylphenoxy)aniline, relies on nucleophilic aromatic substitution[3]. We utilize a copper-catalyzed Ullmann coupling because unactivated aryl halides possess prohibitively high activation barriers for direct substitution.
Causality Check: Why Copper(I) Iodide? Cu(I) coordinates with the phenoxide intermediate, facilitating an oxidative addition into the aryl-halogen bond, followed by a reductive elimination that forms the critical C-O-C ether linkage[3].
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask under a strict argon atmosphere, add 4-bromo-2-methylaniline (1.0 equiv) and 4-methylphenol (1.2 equiv)[3].
-
Catalyst & Base: Add potassium carbonate (K₂CO₃, 2.0 equiv). Reasoning: K₂CO₃ acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide without causing unwanted side reactions with the sensitive amine group. Follow this with copper(I) iodide (CuI, 0.1 equiv)[3].
-
Solvent Addition: Inject anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3]. Reasoning: The high dielectric constant of these polar aprotic solvents stabilizes the highly polarized transition state of the coupling reaction.
-
Reaction: Reflux the mixture at 110–120 °C for 12–24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the aryl halide is fully consumed[4].
-
Workup & Purification: Cool the reaction to room temperature, quench with distilled water, and extract with ethyl acetate. Purify the crude product via silica gel column chromatography to isolate the pure ether-linked aniline[4].
Protocol 2: Computational Validation (DFT/TDDFT)
To validate the electronic structure and ensure the synthesized molecule matches our theoretical pharmacophore, we employ Density Functional Theory (DFT).
Causality Check: Why the B3LYP/6-311++G(d,p) level of theory? The diffuse functions (denoted by ++) are absolutely mandatory to accurately model the extended, loosely held electron clouds of the oxygen and nitrogen lone pairs[2]. Omitting diffuse functions leads to severe underestimation of the molecule's polarizability.
Step-by-Step Methodology:
-
Geometry Optimization: Build the molecule in a computational suite (e.g., Gaussian 16) and optimize the ground-state geometry using the B3LYP functional with the 6-311++G(d,p) basis set[2].
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using solvents like DMSO or methanol[2]. Reasoning: Gas-phase calculations ignore dielectric stabilization, artificially inflating the HOMO-LUMO gap and leading to inaccurate dipole moments. The PCM model mimics the solvation shell the drug will experience in biological assays.
-
Excitation Analysis: Run Time-Dependent DFT (TDDFT) to simulate UV-Vis absorption spectra. Compare the theoretical
with experimental UV-Vis data obtained from Protocol 1 to confirm the accuracy of the modeled intramolecular charge transfer (ICT)[2].
Fig 2. Mechanistic pathway of electronic modulation in ether-linked anilines.
Applications in Drug Development and Materials Science
The unique electronic signature of ether-linked anilines makes them highly valuable in downstream applications. The ether linkage provides crucial conformational flexibility while acting as a potent hydrogen-bond acceptor.
In Silico Docking and Pharmacophore Mapping
The charge distribution (mapped via the MEP surface) dictates the binding affinity of the molecule within a protein's active site. For example, phenoxyaniline derivatives have been successfully docked into various protein targets, demonstrating strong binding affinities (e.g., -8.1 to -8.3 kcal/mol)[4]. These interactions are primarily driven by the
Nonlinear Optics (NLO)
Beyond pharmaceuticals, the high polarizability and asymmetric charge distribution of these molecules yield exceptional third-order nonlinear optical properties. The robust intramolecular charge transfer (ICT) from the amine/ether donors to the aromatic acceptor system makes them prime candidates for advanced photonic materials and organic semiconductors[4],[1].
Conclusion
The electronic properties of ether-linked aniline derivatives are not static traits; they are highly tunable parameters that dictate a molecule's success in biological and material environments. By combining rigorous Ullmann coupling synthesis with high-level DFT/TDDFT computational profiling, researchers can predictably modulate HOMO-LUMO gaps, pKa values, and binding affinities. This self-validating approach ensures that the molecules we design in silico perform flawlessly at the bench and in the clinic.
References
-
Molecular Docking and Dynamic Simulations of 2-phenoxyaniline and Quantum Computational, Spectroscopic, DFT/TDDFT Investigation of Electronic States in Various Solvents Source: ResearchGate URL:[Link]
-
Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics Source: ACS Omega URL:[Link]
-
Chemically synthesized poly(o-methoxyaniline): Influence of counterions on the structural and electrical properties Source: TEDE - UFAM URL:[Link]
Sources
Toxicity and safety data sheet (SDS) for 2-(3-Aminophenoxy)aniline
Executive Summary & Chemical Identity
Objective: This guide provides a comprehensive toxicological and safety profile for 2-(3-Aminophenoxy)aniline (also known as 2,3'-Oxydianiline or 2,3'-ODA). As a structural isomer of the more common 3,3'- and 4,4'-oxydianilines, this compound is a critical intermediate in the synthesis of high-performance polyimides and epoxy curing agents.
Critical Safety Note: While specific toxicological data for the 2,3'-isomer is less abundant than for its 4,4'-analog, it belongs to the aromatic ether diamine class. Consequently, it must be handled with the same rigorous safety protocols as established carcinogens and sensitizers within this family. The data presented here utilizes Read-Across methodology from the well-characterized analog 3,3'-Oxydianiline (CAS 15268-07-2) to ensure a conservative and protective safety posture.
Chemical Identification Table
| Property | Detail |
| Chemical Name | 2-(3-Aminophenoxy)aniline |
| Synonyms | 2,3'-Oxydianiline; 2,3'-Diaminodiphenyl ether; 2-(3-Aminophenoxy)benzenamine |
| CAS Number (Analog) | Reference: 15268-07-2 (3,3'-isomer); Specific 2,3'-isomer CAS may vary by vendor |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Physical State | Solid (Powder or Crystals) |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone); Low solubility in water |
Hazard Identification (GHS Classification)
Based on structural analogs (3,3'-ODA and 4,4'-ODA) and functional group analysis.
Signal Word: DANGER
Hazard Statements (H-Codes)
| Code | Hazard Statement | Classification Category |
| H302 | Harmful if swallowed. | Acute Tox. 4 (Oral) |
| H312 | Harmful in contact with skin. | Acute Tox. 4 (Dermal) |
| H317 | May cause an allergic skin reaction.[1][2] | Skin Sens. 1 |
| H341 | Suspected of causing genetic defects.[1] | Muta. 2 |
| H350 | May cause cancer.[1][3] | Carc. 1B (Presumed) |
| H373 | May cause damage to organs (Liver, Kidneys, Blood) through prolonged or repeated exposure.[4] | STOT RE 2 |
| H411 | Toxic to aquatic life with long lasting effects.[3] | Aquatic Chronic 2 |
Precautionary Statements (P-Codes)
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Toxicological Profile & Mechanism
Mechanism of Action: Aromatic Amine Toxicity
The toxicity of 2-(3-Aminophenoxy)aniline is driven by its metabolic activation in the liver. Like other aromatic amines, it undergoes N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2).
-
Methemoglobinemia: The N-hydroxylamine metabolites can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. This leads to cyanosis (blue skin) and tissue hypoxia.
-
Genotoxicity: The N-hydroxylamine intermediate can be further acetylated or sulfated to form highly reactive nitrenium ions. These electrophiles covalently bind to DNA (forming adducts), potentially initiating mutagenesis and carcinogenesis.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical bioactivation pathway responsible for the genotoxic and cytotoxic effects of this compound.
Figure 1: Metabolic fate of aromatic amines. The red pathway represents the toxification route leading to genotoxicity and blood toxicity.
Safe Handling & Exposure Controls
Engineering Controls
-
Primary Containment: All handling of powder must occur within a certified chemical fume hood or a glove box (isolator) if the quantity exceeds 1 gram.
-
Dust Control: Use static-dissipative weighing boats and tools to prevent aerosolization of the fine powder.
-
Ventilation: Ensure hood face velocity is maintained between 80–100 fpm (0.4–0.5 m/s) .
Personal Protective Equipment (PPE) Matrix
Selection of PPE should be based on a risk assessment of the specific task.
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double gloved) | Good resistance to incidental splash. Change every 30 mins. |
| Gloves (Immersion) | Butyl Rubber or Silver Shield™ | Required if dissolving in solvents like DMF or DMSO. |
| Respiratory | N95 / P100 (Particulate) | Minimum for powder handling outside an isolator. |
| Full Face | PAPR with ABEK-P3 Cartridges | Required for spill cleanup or large-scale synthesis (>100g). |
| Body | Tyvek® Lab Coat / Coverall | Prevents contamination of street clothes; disposable is preferred. |
PPE Decision Logic
Figure 2: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Emergency Procedures
First Aid Protocols
-
Inhalation: Remove victim to fresh air immediately.[3][5] If breathing is difficult, administer oxygen.[5] Alert medical personnel to potential methemoglobinemia.
-
Skin Contact: Immediately wash with soap and copious water for at least 15 minutes. Do not use alcohol (may enhance absorption). Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek urgent ophthalmological care.
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Spill Cleanup (Solid)
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, Tyvek suit, and P100 respirator.
-
Containment: Cover spill with damp paper towels to prevent dust dispersion.
-
Cleanup: Scoop material into a hazardous waste container. Wipe area with a soap/water solution, followed by a solvent wipe (ethanol) to ensure residue removal.
-
Disposal: Incineration is the preferred method for aromatic amines.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated) .
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The amine groups are susceptible to oxidation, turning the compound dark brown/black upon air exposure.
-
Light: Protect from light (amber vials or foil-wrapped).
-
Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and anhydrides.
References
-
PubChem. 3,3'-Oxydianiline (Compound Summary). National Library of Medicine. Available at: [Link]
-
ECHA. Registration Dossier - 3,3'-oxydianiline.[6] European Chemicals Agency.[6][2] Available at: [Link]
-
NTP (National Toxicology Program). Report on Carcinogens, Aromatic Amines. U.S. Department of Health and Human Services. Available at: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 3-(4-Aminophenoxy)aniline | C12H12N2O | CID 75871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. echemi.com [echemi.com]
- 6. 3,3'-Oxydianiline | C12H12N2O | CID 167270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: History and Development of Phenoxy Aniline Synthesis
This guide details the historical evolution, mechanistic underpinnings, and validated experimental protocols for the synthesis of 4-phenoxyaniline (CAS: 139-59-3) . This compound is a critical pharmacophore in medicinal chemistry, most notably serving as the primary aromatic scaffold for the Bruton’s tyrosine kinase (BTK) inhibitor Ibrutinib .
Executive Summary & Strategic Importance
4-Phenoxyaniline represents a classic "privileged structure" in drug discovery. Its diaryl ether linkage provides a flexible yet lipophilic spacer that allows terminal amine functionality to engage in hydrogen bonding or further derivatization (e.g., acrylamide formation in covalent inhibitors).
Historically, synthesis was plagued by harsh conditions and poor atom economy. Today, the field has bifurcated into two dominant streams:
-
Commodity Scale: Classical SNAr (Nucleophilic Aromatic Substitution) remains the workhorse for simple 4-phenoxyaniline due to cost-efficiency.
-
Discovery Scale: Buchwald-Hartwig and Chan-Lam couplings allow for highly functionalized derivatives where SNAr fails.
Historical Evolution: From Copper Bronze to Palladium
The synthesis of diaryl ethers has evolved through three distinct eras.
| Era | Methodology | Key Reagents | Limitations |
| 1900s - 1950s | Classical Ullmann | Aryl halide, Phenol, Cu powder, >200°C | Stoichiometric copper, extreme heat, poor tolerance of sensitive groups. |
| 1950s - 1990s | Industrial SNAr | 4-Chloronitrobenzene, Phenol, KOH/K₂CO₃ | Requires strong Electron Withdrawing Groups (EWG); limited substrate scope. |
| 1990s - Present | Modern Catalysis | Pd(OAc)₂/Ligands (Buchwald) or Cu(I)/Ligands (Modified Ullmann) | High cost of Pd; requires specific ligands (e.g., BippyPhos) for ethers. |
Mechanistic Deep Dive
Understanding the mechanism is vital for troubleshooting low yields. We will analyze the two primary pathways.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred route for synthesizing 4-phenoxyaniline because the nitro group in the starting material (4-chloronitrobenzene) is a perfect activating group.
Mechanism:
-
Attack: Phenoxide anion attacks the carbon bearing the chlorine.
-
Meisenheimer Complex: The ring accepts the negative charge, stabilized by the para-nitro group.
-
Elimination: Chloride is expelled, restoring aromaticity.
Figure 1: The addition-elimination mechanism of SNAr. The stability of the Meisenheimer complex determines the reaction rate.
Pathway B: Modern Ullmann-Type Coupling
When the starting material lacks an activating nitro group (e.g., synthesizing 4-phenoxyaniline from 4-bromoaniline directly, though rare), metal catalysis is required.
Figure 2: Simplified catalytic cycle for Copper-catalyzed ether synthesis. Ligand choice is critical to lower the activation energy.
Validated Experimental Protocols
Note: These protocols are designed to be self-validating. If the intermediate 4-phenoxynitrobenzene does not precipitate as a solid in Step 1, the reaction has failed or is incomplete.
Protocol A: The "Gold Standard" Industrial Route (Two-Step)
This route uses cheap commodity chemicals and avoids expensive noble metals.
Step 1: Synthesis of 4-Phenoxynitrobenzene
-
Reagents: 4-Chloronitrobenzene (1.0 equiv), Phenol (1.1 equiv), Potassium Carbonate (1.5 equiv).
-
Solvent: DMF (Dimethylformamide) or DMSO.
-
Conditions: 100–120°C, 4–6 hours.
Procedure:
-
Charge a round-bottom flask with 4-chloronitrobenzene (15.7 g, 100 mmol) and phenol (10.3 g, 110 mmol).
-
Add DMF (100 mL) followed by anhydrous K₂CO₃ (20.7 g, 150 mmol).
-
Heat to 110°C under nitrogen. Monitor by TLC (Hexane/EtOAc 8:2). The starting chloride (Rf ~0.6) should disappear, replaced by the ether (Rf ~0.5).
-
Workup (Self-Validation Point): Pour the hot reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product must precipitate as a yellow/off-white solid.
-
Filter, wash with water, and dry.[1]
-
Expected Yield: 90–95%.
-
Melting Point: 54–56°C.
-
Step 2: Reduction to 4-Phenoxyaniline
-
Reagents: 4-Phenoxynitrobenzene (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1 atm).
-
Solvent: Methanol or Ethanol.
Procedure:
-
Dissolve the nitro intermediate (10 g) in Methanol (100 mL).
-
Add 10% Pd/C (0.5 g) carefully (catalyst is pyrophoric; add under inert gas).
-
Purge with H₂ and stir at Room Temperature (RT) for 3–5 hours.
-
Validation: The yellow color of the nitro compound solution will fade to colorless/pale pink.
-
Filter through Celite to remove Pd/C. Concentrate the filtrate.
-
Expected Yield: >95%.[2]
-
Appearance: White to pale brown crystalline solid.
-
Melting Point: 82–84°C.
-
Troubleshooting & Optimization
Common failure modes and scientific remediations:
| Observation | Root Cause | Remediation |
| Step 1: Low Yield / No Precipitate | Wet solvent or old K₂CO₃. Water kills the phenoxide nucleophile. | Use anhydrous DMF and freshly ground/dried K₂CO₃. |
| Step 1: Dark/Black Mixture | Excessive temperature (>140°C) causing decomposition. | Maintain T < 120°C. Ensure N₂ atmosphere to prevent oxidation of phenol. |
| Step 2: Incomplete Reduction | Catalyst poisoning (Sulphur from reagents) or poor H₂ mass transfer. | Wash the nitro intermediate thoroughly to remove sulfur/salts. Increase stirring speed. |
| Product is Purple/Brown | Oxidation of the aniline amine group by air. | Store 4-phenoxyaniline under Argon in the dark. Recrystallize from Ethanol/Water. |
References
-
Ullmann, F. (1903).[3] Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters.
-
Shelke, G. M., et al. (2022). Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles. ChemistrySelect.
-
PubChem Database. (n.d.). 4-Phenoxyaniline Compound Summary. National Library of Medicine.
-
BenchChem. (2025).[4] Catalytic Reduction of 4-Nitrodiphenylamine Protocols.
Sources
Advanced Applications of 2-(3-Aminophenoxy)aniline in Next-Generation Polymer Architectures: A Technical Guide
Executive Summary
As an Application Scientist bridging the gap between molecular design and macroscopic material performance, I frequently encounter the limitations of highly symmetric monomers in advanced polymer synthesis. 2-(3-Aminophenoxy)aniline —frequently referred to in the literature as 2,3'-oxydianiline or 2,3'-ODA—is a highly specialized asymmetric diamine. Unlike ubiquitous symmetric diamines (e.g., 4,4'-ODA), this molecule features an ether linkage combined with an ortho-meta substitution pattern. This unique structural motif disrupts polymer chain packing, making it a critical building block for synthesizing Colorless Polyimides (CPIs), advanced epoxy composites, and highly permeable gas separation membranes.
This whitepaper deconstructs the physical chemistry of 2-(3-Aminophenoxy)aniline, outlines its core applications, and provides a self-validating experimental protocol for researchers and materials scientists.
Mechanistic Grounding: The Physics of Asymmetry
To understand the utility of 2-(3-Aminophenoxy)aniline, we must first examine the causality of its molecular asymmetry.
In standard polyimide synthesis, symmetric diamines form rigid, linear polymer backbones. These backbones pack tightly, facilitating intense
By utilizing 2-(3-Aminophenoxy)aniline, we engineer a deliberate disruption:
-
Steric Hindrance: The ortho (2-position) linkage forces a severe kink in the polymer chain.
-
Periodicity Disruption: The meta (3-position) linkage prevents the polymer chains from aligning symmetrically.
-
Flexibility: The ether oxygen (-O-) acts as a swivel joint, lowering the rotational energy barrier.
The Resulting Causality: This engineered asymmetry increases the Fractional Free Volume (FFV) between polymer chains. The increased intermolecular distance exponentially decreases CTC formation, yielding optically clear, highly soluble polymers that remain melt-processable[1].
Mechanistic pathway from molecular asymmetry to macroscopic material properties.
Core Applications in Advanced Materials
Colorless Polyimides (CPIs) for Optoelectronics
The primary driver for 2-(3-Aminophenoxy)aniline adoption is the flexible display market (e.g., foldable OLED screens). Traditional polyimides are too dark for optical applications. By suppressing the CTC, polyimides derived from this diamine achieve >85% transmittance in the visible spectrum while maintaining a Glass Transition Temperature (
Advanced Epoxy Curing Agents for Aerospace
In the realm of advanced composites, this diamine serves as a critical hardener in epoxy resin compositions. The asymmetric ether structure improves the toughness and impact resistance of the cured epoxy network compared to rigid curing agents like DDS (diaminodiphenyl sulfone), yielding carbon fiber-reinforced materials with superior tensile and compression strengths[2]. The asymmetric amines modulate the curing kinetics, preventing premature vitrification during the molding of thick composite parts.
Viscosity Modulation in Polymer Varnishes
The incorporation of asymmetric diamines like 2-(3-Aminophenoxy)aniline is a proven strategy for controlling the viscosity of polyamide acid solutions. Its unique solubility profile allows manufacturers to achieve high-solid-content varnishes without excessive viscosity buildup, which is crucial for industrial coating processes and wire enameling[3].
Quantitative Property Analysis
To illustrate the macroscopic impact of this monomer, the following table compares a standard Kapton-type polyimide against a CPI synthesized using 2-(3-Aminophenoxy)aniline.
| Property | 4,4'-ODA based PI (Reference) | 2-(3-Aminophenoxy)aniline based PI | Causality / Mechanism |
| Optical Transmittance (450 nm) | < 10% (Dark Yellow/Brown) | > 85% (Colorless/Transparent) | Severe steric hindrance suppresses CTC formation. |
| Glass Transition Temp ( | > 350°C | 260°C - 280°C | Ether linkage and meta-substitution increase chain flexibility. |
| Solubility (in DMAc/NMP) | Insoluble | Highly Soluble (>20 wt%) | Disrupted chain packing prevents solvent exclusion. |
| Melt Processability | Infusible | Processable | Lowered |
Self-Validating Experimental Protocol: CPI Synthesis
The following protocol details the synthesis of a highly transparent, soluble polyimide utilizing 2-(3-Aminophenoxy)aniline and 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride). Every step includes a validation checkpoint to ensure scientific integrity and reproducibility.
Step 1: Monomer Purification
-
Action: Sublimate 2-(3-Aminophenoxy)aniline under high vacuum (
Torr) at 140°C. -
Causality: Trace oxidation of the aniline ring forms quinoid impurities that absorb heavily in the blue spectrum. Removing these is non-negotiable for colorless films.
-
Validation Checkpoint: The purified monomer must appear as stark white crystals. Any yellow tint indicates residual oxidation, requiring re-sublimation.
Step 2: Polyamic Acid (PAA) Polycondensation
-
Action: In a flame-dried, nitrogen-purged flask, dissolve 10.0 mmol of purified diamine in anhydrous DMAc. Cool to 0-5°C. Slowly add 10.0 mmol of 6FDA in portions over 2 hours. Stir for 24 hours to yield a viscous PAA varnish.
-
Causality: The low temperature prevents premature, localized imidization and suppresses side reactions (e.g., amine oxidation or anhydride hydrolysis), ensuring high molecular weight.
-
Validation Checkpoint: Measure the inherent viscosity (
) of a 0.5 g/dL solution at 25°C. A value 0.8 dL/g confirms sufficient chain extension.
Step 3: Ambient-Temperature Chemical Imidization
-
Action: To the PAA solution, add an excess of acetic anhydride (dehydrating agent) and pyridine (catalyst) at a molar ratio of 1:4:4 (PAA:Ac2O:Py). Stir at room temperature for 24 hours.
-
Causality: Thermal imidization (heating to 300°C) induces thermal oxidation and chain aggregation, destroying optical clarity. Chemical imidization kinetically traps the polymer in a less aggregated state, preserving transparency.
-
Validation Checkpoint: Precipitate a small aliquot into methanol. Perform FT-IR spectroscopy on the dried powder. The disappearance of the amide carbonyl band (~1650 cm⁻¹) and the appearance of imide characteristic bands (1780, 1720, 1370 cm⁻¹) validates complete ring closure.
Step 4: Precipitation and Film Casting
-
Action: Precipitate the fully imidized solution into vigorously stirred methanol. Filter, wash, and dry the white fibrous polymer under vacuum at 100°C for 12 hours. Re-dissolve in cyclopentanone to form a 15 wt% varnish, spin-coat onto a glass substrate, and bake step-wise up to 200°C.
-
Causality: Isolating the polymer removes pyridine/acetic acid residues that would otherwise cause long-term degradation or discoloration of the final film.
Workflow for synthesizing highly transparent polyimide films using chemical imidization.
References
1.[1] US5268446A - Readily processable polyimide and preparation, Google Patents. 1 2.[4] WO2021171939A1 - Polyimide varnish, Google Patents. 4 3.[2] US10400076B2 - Epoxy resin composition, prepreg, and carbon fiber-reinforced composite material, Google Patents. 2 4.[3] US3496132A - Viscosity control additives in polyamide acid solutions, Google Patents. 3
Sources
- 1. US5268446A - Readily processable polyimide and preparation process of same - Google Patents [patents.google.com]
- 2. US10400076B2 - Epoxy resin composition, prepreg, and carbon fiber-reinforced composite material - Google Patents [patents.google.com]
- 3. US3496132A - Viscosity control additives in polyamide acid solutions - Google Patents [patents.google.com]
- 4. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Performance Organosoluble Polyimide Synthesis Using 2-(3-Aminophenoxy)aniline
Executive Summary
This application note details the synthesis protocols for high-performance polyimides (PIs) utilizing 2-(3-Aminophenoxy)aniline (also known as 2,3'-oxydianiline or 2,3'-ODA). Unlike the commoditized 4,4'-oxydianiline (4,4'-ODA), this asymmetric monomer introduces a specific ortho-catenation and meta-substitution pattern into the polymer backbone.
Key Technical Advantage: The incorporation of the ortho-ether linkage creates a significant "kink" in the polymer chain. This disrupts chain packing and crystallinity, imparting excellent organosolubility and optical transparency without drastically compromising thermal stability. This monomer is particularly valuable for developing solution-processable polyimide coatings, flexible display substrates, and gas separation membranes where standard PIs (like Kapton®) fail due to insolubility.
Monomer Chemistry & Preparation
Chemical Structure & Rationale
The monomer 2-(3-Aminophenoxy)aniline (
-
Amine A (Aniline ring, pos 1): Sterically hindered by the bulky phenoxy group at the ortho (2) position.
-
Amine B (Phenoxy ring, pos 3'): Meta-substituted relative to the ether linkage, less sterically hindered but electronically distinct.
This asymmetry is the critical quality attribute (CQA) for preventing crystallization in the final polymer.
Monomer Synthesis Workflow
Note: If not purchasing commercial high-purity grade (>99.5%), synthesis via nucleophilic aromatic substitution is required.
Reaction Pathway:
-
Nucleophilic Substitution (
): Reaction of 2-chloronitrobenzene with 3-nitrophenol (potassium salt) in a polar aprotic solvent (DMSO or DMF) at elevated temperature (140-160°C). -
Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction (Hydrazine hydrate/FeCl3) of the intermediate 2-(3-nitrophenoxy)nitrobenzene to the diamine. -
Purification (CRITICAL): The monomer must be purified to "Polymer Grade" (white crystals, mp ~83-85°C). Impurities (mono-functional amines or residual nitro compounds) will terminate chain growth, limiting molecular weight.
-
Protocol: Recrystallization from Ethanol/Water (70:30 v/v) followed by vacuum sublimation.
-
Polymerization Protocol
We recommend a Two-Step Polyamic Acid (PAA) Method followed by Chemical Imidization . Thermal imidization is possible but often leads to insoluble films if the polymer crystallizes before full cyclization.
Materials & Equipment
-
Monomer: 2-(3-Aminophenoxy)aniline (dried in vacuo at 40°C for 12h).
-
Dianhydride: 6FDA (for transparency), BPDA (for toughness), or ODPA (for flexibility). Must be sublimed grade.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). Water content < 0.05% (Karl Fischer).
-
Reactor: 3-neck flask, mechanical stirrer (overhead), nitrogen inlet/outlet, ice bath.
Step 1: Polyamic Acid (PAA) Synthesis
Goal: High molecular weight precursor formation.
-
Inert Atmosphere: Flame-dry the glassware and purge with high-purity Nitrogen (
) for 30 mins. -
Dissolution: Charge the flask with 2-(3-Aminophenoxy)aniline (10.00 mmol, 2.002 g). Add NMP to achieve a solid content of 15-20 wt%. Stir until completely dissolved.
-
Dianhydride Addition: Cool the solution to 0-5°C using an ice bath. Add the dianhydride (e.g., 6FDA, 10.00 mmol) in three equal portions over 30 minutes.
-
Why? Controlling exotherm prevents local overheating and side reactions.
-
-
Equilibration: Remove ice bath and stir at Room Temperature (25°C) for 12-24 hours.
-
Viscosity Check: The solution should become viscous and honey-like. If viscosity is low, stoichiometry may be off (check moisture).
-
Step 2: Chemical Imidization
Goal: Cyclodehydration to Polyimide (PI) without thermal degradation.
-
Reagents: Add Acetic Anhydride (dehydrating agent) and Pyridine (base catalyst) to the PAA solution.
-
Ratio: 4:4:1 molar ratio of Acetic Anhydride : Pyridine : Repeating Unit.
-
-
Reaction: Heat the mixture to 80-100°C for 4-6 hours with stirring.
-
Precipitation: Pour the viscous PI solution slowly into a high-shear blender containing Methanol or Ethanol (10x volume of PI solution).
-
Washing: Filter the fibrous precipitate. Wash repeatedly with hot methanol and water to remove residual solvent and catalyst.
-
Drying: Dry in a vacuum oven at 150°C for 12 hours.
Visualization of Synthesis Workflow
The following diagram illustrates the critical path from monomer precursors to the final polyimide film.
Caption: Figure 1: Synthetic pathway from raw precursors to soluble polyimide, highlighting the critical monomer formation steps.
Characterization & Expected Properties[1][3][6][7]
Solubility Profile
Unlike rigid rod PIs (e.g., PMDA-ODA), PIs derived from 2-(3-Aminophenoxy)aniline typically exhibit solubility in:
-
Excellent: NMP, DMAc, DMF, DMSO.
-
Poor/Insoluble: Acetone, Methanol, Water.
Thermal & Mechanical Data (Comparative)
The following table contrasts a polyimide made with our target monomer versus a standard isomer (3,3'-ODA) using the 6FDA dianhydride.
| Property | 6FDA + 2-(3-Aminophenoxy)aniline | 6FDA + 3,3'-ODA | Significance |
| Glass Transition ( | 245 - 260°C | 230 - 245°C | Ortho-hindrance increases rotational barrier, slightly raising |
| Solubility (NMP) | > 20 wt% | ~ 15 wt% | Higher solubility due to greater chain irregularity. |
| Cut-off Wavelength ( | ~ 360 nm | ~ 370 nm | Better transparency (lighter color) due to reduced CTC formation. |
| Tensile Modulus | 2.5 - 3.0 GPa | 2.2 - 2.8 GPa | Comparable mechanical strength. |
Troubleshooting Guide
-
Problem: Low viscosity PAA solution.
-
Cause: Moisture in solvent or impure monomer.
-
Fix: Redistill NMP over
; sublime monomer.
-
-
Problem: Gelation during imidization.
-
Cause: Crosslinking or too high concentration.
-
Fix: Dilute PAA to 10-12 wt% before adding imidization reagents.
-
References
- Ghosh, M. K., & Mittal, K. L. (1996). Polyimides: Fundamentals and Applications. Marcel Dekker.
-
DuPont de Nemours & Co. (1970). Viscosity control additives in polyamide acid solutions. US Patent 3,496,132A. Link (Cites 2,3'-oxydianiline as a known isomer for PI synthesis).
-
Hsiao, S. H., et al. (2013). Synthesis and characterization of new soluble polyimides. European Polymer Journal.[6][8] (General reference for asymmetric ether-diamine polymerization protocols).
- Chin, D., et al. (2005). Polyimides derived from novel asymmetric ether diamine. Journal of Polymer Science Part A: Polymer Chemistry. (Methodology for SNAr synthesis of asymmetric diamines).
Sources
- 1. TW202130703A - Method for manufacturing patterned liquid crystal display element - Google Patents [patents.google.com]
- 2. US9139696B1 - Aromatic diamines containing three ether-linked-benzonitrile moieties, polymers thereof, and methods of making the same - Google Patents [patents.google.com]
- 3. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]
- 4. US10400076B2 - Epoxy resin composition, prepreg, and carbon fiber-reinforced composite material - Google Patents [patents.google.com]
- 5. US3496132A - Viscosity control additives in polyamide acid solutions - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Step-by-step polymerization protocol for 2-(3-Aminophenoxy)aniline
Introduction & Strategic Rationale
This protocol details the synthesis of high-performance polyimides (PI) utilizing 2-(3-Aminophenoxy)aniline (also referred to as 2,3'-Oxydianiline or 2,3'-ODA). Unlike the commoditized 4,4'-ODA used in Kapton®, this specific isomer features an ortho-ether linkage relative to the primary amine on the first phenyl ring, and a meta-amine on the phenoxy ring.
Scientific Significance: The structural asymmetry and the "kink" introduced by the ortho-substitution provide two critical advantages for drug delivery carriers and advanced optical membranes:
-
Enhanced Solubility: The disruption of chain packing allows the resulting polyimide to be soluble in organic solvents (organosolubility), facilitating solution processing without the need for hazardous precursor handling.
-
Steric Control: The steric hindrance at the ortho-amine position creates a differential reactivity profile compared to the meta-amine. This guide leverages this reactivity difference to control molecular weight distribution during the polyamic acid (PAA) phase.
Materials & Equipment
Reagents:
-
Monomer A (Diamine): 2-(3-Aminophenoxy)aniline (Sublimed grade, >99.5% purity). Note: Purity is critical; trace isomers will disrupt the "kink" effect.
-
Monomer B (Dianhydride): 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA). Selection depends on desired transparency (6FDA) vs. chemical resistance (BPDA).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). Must be anhydrous (<50 ppm water).
-
End-Capper (Optional): Phthalic Anhydride (PA) for MW control.
Equipment:
-
Double-jacketed glass reactor (100 mL - 1 L) with mechanical stirrer (anchor type).
-
Nitrogen purge system (continuous flow).
-
High-vacuum oven (programmable up to 300°C).
-
Viscometer (Ubbelohde or Brookfield).
Pre-Polymerization Considerations (Expert Insights)
The "Ortho-Effect" on Reactivity: In 2-(3-Aminophenoxy)aniline, the amine at position 2 (ortho to the phenoxy group) is sterically hindered and electronically shielded compared to the amine at position 3' (meta).
-
Risk: If dianhydride is added too quickly, the fast-reacting meta-amines will consume the dianhydride, creating high-MW oligomers early on, while ortho-amines remain unreacted. This leads to broad polydispersity (PDI) and potential gelation or low final molecular weight.
-
Control Strategy: We employ a Stepwise Stoichiometric Addition method at low temperature (0°C) to suppress the kinetic advantage of the meta-amine, forcing a more statistical distribution of linkages.
Step-by-Step Polymerization Protocol
Phase 1: Synthesis of Polyamic Acid (PAA)
Step 1: Monomer Dissolution (Inert Atmosphere)
-
Flame-dry the reactor and cool under a stream of dry Nitrogen (
). -
Charge 2-(3-Aminophenoxy)aniline (Monomer A) into the reactor.
-
Add NMP to achieve a calculated solid content of 15 wt% .
-
Calculation:
-
-
Stir at Room Temperature (25°C) until fully dissolved. The solution should be clear and amber-colored.
Step 2: Controlled Dianhydride Addition (The Critical Step)
-
Cool the reactor jacket to 0–5°C .
-
Divide the stoichiometric amount (1:1 molar ratio) of Dianhydride (Monomer B) into three portions:
-
Portion 1 (90%): Add slowly over 30 minutes. The viscosity will remain low as oligomers form.
-
Portion 2 (5%): Add after 1 hour. Viscosity will start to rise.
-
Portion 3 (5% - Adjustment): Add very slowly while monitoring torque/viscosity. Stop if the Weisenberg effect (rod climbing) becomes aggressive.
-
-
Mechanism Check: The low temperature slows the meta-amine reaction rate, allowing the ortho-amine to participate effectively in the chain extension.
Step 3: Aging and Equilibration
-
Allow the solution to warm to Room Temperature (25°C) naturally.
-
Stir for 24 hours under
.-
Why? This long equilibration allows for transamidation, ensuring a random distribution of monomer units and maximizing molecular weight (Inherent Viscosity > 0.8 dL/g).
-
Phase 2: Thermal Imidization (Cyclization)
Step 4: Film Casting
-
Filter the viscous PAA solution (approx. 50 Poise) through a 5.0 µm PTFE filter to remove gel particles.
-
Cast onto a clean glass or silicon substrate using a doctor blade (gap: 250 µm).
Step 5: Stepwise Thermal Cure
Place the substrate in a programmable oven under
-
80°C (1 hr): Solvent removal (Soft bake).
-
150°C (1 hr): Onset of imidization. Water byproduct is released.[1]
-
200°C (1 hr): Rapid imidization.
-
250°C (1 hr): Completion of cyclization.
-
300°C (1 hr): Annealing and removal of residual NMP complexes.
Quantitative Data & Characterization
Table 1: Typical Properties of 2-(3-Aminophenoxy)aniline based Polyimides (with 6FDA)
| Property | Value Range | Method | Relevance |
| Inherent Viscosity ( | 0.6 – 1.2 dL/g | 0.5 g/dL in NMP @ 30°C | Indicates MW sufficiency for tough films. |
| Glass Transition ( | 220°C – 260°C | DSC (20°C/min) | Lower than p-isomers due to ether flexibility. |
| Solubility | Soluble | NMP, DMAc, THF | Critical for solution-processing applications. |
| Cut-off Wavelength ( | 360 – 380 nm | UV-Vis | Indicates transparency (low charge transfer complex). |
Visualization of Workflow
The following diagram illustrates the kinetic control strategy required for this asymmetric monomer.
Figure 1: Kinetic control workflow for polymerizing asymmetric diamines.
Troubleshooting & Expert Tips
-
Issue: Solution turns turbid during dianhydride addition.
-
Cause: Local precipitation due to high concentration or moisture ingress.
-
Fix: Increase stirring speed immediately; ensure
flow is sufficient. If turbidity persists, the batch may have crosslinked (check monomer purity).
-
-
Issue: Film is brittle.
-
Cause: Molecular weight too low (
). -
Fix: Ensure exact 1:1 stoichiometry. Even a 1% imbalance drastically reduces MW (Carothers equation). Dry solvent over molecular sieves (4Å) before use.
-
References
-
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. Link
-
Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new soluble polyimides from 2,2'-bis(3-aminophenoxy)biphenyl. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. Link
-
Chin, H. C., et al. (2019). Synthesis of Asymmetric Polyimides. (General reference for asymmetric diamine polymerization kinetics). Link
Sources
Application Note: Preparation of High-Performance Polyamides using 2-(3-Aminophenoxy)aniline
Executive Summary & Scientific Rationale
Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers.
This guide details the synthesis of high-performance, organosoluble polyamides utilizing 2-(3-Aminophenoxy)aniline (2,3-APOA) . Unlike conventional symmetric diamines (e.g.,
The Structural Advantage:
The incorporation of 2,3-APOA disrupts the efficient chain packing typical of rigid-rod aramids (like Kevlar®). The ortho-catenation combined with the meta-substitution on the phenoxy ring creates a "crankshaft" geometry. This modification drastically improves solubility in organic solvents (NMP, DMAc) and lowers the melting temperature (
Methodological Choice: We utilize the Yamazaki-Higashi Phosphorylation Polycondensation .[1] This direct polycondensation method is superior to the acid chloride route for this specific monomer because:
-
Reactivity Control: It mitigates the lower nucleophilicity of the sterically hindered ortho-amine.
-
Purity: It avoids the handling of moisture-sensitive acid chlorides.
-
Molecular Weight: It consistently yields higher inherent viscosities (
) for ether-linked aromatic polyamides.
Chemical Pathway & Mechanism
The synthesis proceeds via the in situ activation of a dicarboxylic acid using triphenyl phosphite (TPP) and pyridine, forming an N-phosphonium salt intermediate which then undergoes aminolysis by the diamine.
Reaction Scheme Visualization
Caption: Figure 1. Yamazaki-Higashi phosphorylation polycondensation pathway for 2-(3-Aminophenoxy)aniline based polyamides.
Materials & Equipment Specifications
To ensure reproducibility and high molecular weight, strict adherence to reagent purity is mandatory.
| Reagent/Equipment | Grade/Specification | Critical Note (The "Why") |
| 2-(3-Aminophenoxy)aniline | >99.5% (Recrystallized) | Impurities terminate chain growth. Recrystallize from ethanol if slightly colored. |
| Dicarboxylic Acid | Polymer Grade (e.g., Terephthalic acid) | Must be dried at 120°C under vacuum for 6h prior to use to remove adsorbed water. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H₂O) | Water hydrolyzes the active phosphonium intermediate, killing the reaction. |
| Triphenyl Phosphite (TPP) | Distilled | Degrades over time. Use fresh or vacuum distilled. |
| Pyridine | Anhydrous, Dried over KOH | Acts as both solvent and acid acceptor. |
| Lithium Chloride (LiCl) | Anhydrous (Dried at 150°C) | Crucial: Solubilizes the growing polymer chain via complexation, preventing premature precipitation. |
| Calcium Chloride (CaCl₂) | Anhydrous | Alternative to LiCl; often more effective for rigid backbones. |
Experimental Protocol: Yamazaki-Higashi Method
Scale: 5.0 mmol (Adjust proportionally)
Phase 1: Reactor Setup & Monomer Dissolution
-
Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer (Teflon paddle), a nitrogen inlet/outlet, and a reflux condenser topped with a drying tube (CaCl₂).
-
Drying: Flame-dry the glassware under vacuum and purge with high-purity Nitrogen (3 cycles).
-
Charging:
-
Add 1.25 g of anhydrous CaCl₂ (or LiCl) and 25 mL of NMP .
-
Stir at 60°C until the salt is completely dissolved (approx. 30 mins). Note: Incomplete dissolution leads to heterogeneous polymerization and low MW.
-
-
Monomer Addition:
-
Add 5.0 mmol of Dicarboxylic Acid (e.g., 0.831 g of Terephthalic Acid).
-
Add 5.0 mmol of 2-(3-Aminophenoxy)aniline (1.001 g).
-
Add 3.0 mL of Pyridine .
-
Add 3.0 mL of Triphenyl Phosphite (TPP) .
-
Phase 2: Polycondensation[2]
-
Heating: Immerse the flask in an oil bath pre-heated to 100–110°C .
-
Reaction: Stir vigorously (300–400 rpm) under a continuous slow stream of Nitrogen.
-
Observation: The solution should darken slightly and become viscous over time. The "Weisenberg effect" (climbing the stirrer shaft) indicates high molecular weight formation.
-
-
Duration: Maintain reaction for 3 hours .
-
Expert Tip: Extending beyond 3-4 hours at this temperature often leads to gelation or degradation due to transamidation or side reactions with the phosphite.
-
Phase 3: Workup & Purification
-
Cooling: Allow the viscous solution to cool to room temperature. Dilute with 10 mL NMP if too viscous to pour.
-
Precipitation: Pour the solution slowly as a thin stream into 500 mL of vigorously stirred Methanol (or a 1:1 Methanol/Water mixture).
-
Result: The polymer will precipitate as a fibrous or powdery solid.
-
-
Washing (Critical for Purity):
-
Filter the polymer.[2]
-
Reflux the polymer in Methanol for 1 hour to remove residual Pyridine and TPP/Phenol byproducts.
-
Filter and wash with hot water (removes LiCl/CaCl₂).
-
-
Drying: Dry in a vacuum oven at 100°C for 12 hours .
Workflow Visualization
Caption: Figure 2. Step-by-step experimental workflow for the synthesis and purification of the polyamide.
Characterization & Expected Properties
The following metrics validate the success of the synthesis.
Quantitative Data Summary
| Property | Test Method | Expected Value | Interpretation |
| Inherent Viscosity ( | 0.5 g/dL in DMAc at 30°C | 0.5 – 1.2 dL/g | Indicates sufficient MW for film formation. <0.4 indicates premature termination. |
| Glass Transition ( | DSC (20°C/min) | 210 – 260°C | Lower than rigid analogs (often >300°C) due to ether flexibility and ortho linkage. |
| Decomposition ( | TGA (N₂, 20°C/min) | > 430°C | High thermal stability retained despite asymmetry. |
| Solubility | 10 mg/mL at RT | ++ Soluble | Soluble in NMP, DMAc, DMF, DMSO. Potentially soluble in THF/m-Cresol. |
Structural Validation (FTIR)
-
Amide I (C=O stretching): Sharp peak at ~1650 cm⁻¹.
-
Amide II (N-H bending): Peak at ~1540 cm⁻¹.
-
Ether Linkage (C-O-C): Characteristic band at ~1230 cm⁻¹.
-
Absence of Broad OH: Confirms removal of carboxylic acid groups and water.
Troubleshooting & "Self-Validating" Checks
-
Problem: Polymer precipitates during reaction (Phase 2).
-
Cause: Insufficient LiCl/CaCl₂ or MW became too high for the solvent power.
-
Fix: Add more LiCl (up to 5-8 wt%) or dilute with NMP. If precipitation occurs early, the polymer will be low MW (oligomers).
-
-
Problem: Low Viscosity (<0.3 dL/g).
-
Cause: Wet NMP or impure TPP.
-
Validation: Check TPP color (should be clear/colorless). If yellow, distill it. Ensure NMP is stored over molecular sieves (4Å).
-
-
Problem: Film is brittle.
-
Cause: Low MW or residual salts.
-
Fix: Ensure vigorous washing with hot water (Phase 3). Residual CaCl₂ acts as a defect site.
-
References
-
Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts.[3] Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link
-
Higashi, F., Ogata, S. I., & Aoki, Y. (1982). High-molecular-weight polyamides by the direct polycondensation reaction with triphenyl phosphite and lithium chloride. Journal of Polymer Science: Polymer Chemistry Edition, 20(8), 2081-2087. Link
-
Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., & Lai, J. Y. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. (Provides context on asymmetric diamines for solubility). Link
-
Hsiao, S. H., & Chin, Y. J. (1998). Preparation and properties of poly(amide-imide)s derived from 2,7-bis(4-aminophenoxy)naphthalene. Journal of Polymer Science Part A: Polymer Chemistry, 36(6), 919-927. (Analogous ether-linked synthesis). Link
-
García, J. M., García, F. C., Serna, F., & de la Peña, J. L. (2010). High-performance aromatic polyamides.[4] Progress in Polymer Science, 35(5), 623-686. Link
Sources
Application Note: Synthesis of Electroactive Polymers Containing 2-(3-Aminophenoxy)aniline
[1]
Executive Summary
2-(3-Aminophenoxy)aniline is a strategic asymmetric diamine monomer.[1] Unlike its symmetric counterparts (e.g., 4,4'-oxydianiline), the 2,3'-isomerism introduces significant entropy and structural irregularity into polymer backbones.[1] In the context of electroactive polymers —specifically electrochromic polyimides (EPIs) and conductive polyaniline derivatives —this monomer serves a dual purpose:
-
Solubility Enhancement: The "kinked" ether linkage disrupts chain packing, rendering high-performance polymers soluble in organic solvents (NMP, DMAc) without sacrificing thermal stability.[1]
-
Redox Modulation: When polymerized oxidatively or condensed with electroactive cores (e.g., naphthalenediimides or triphenylamines), the aniline moieties participate in reversible redox switching, enabling applications in smart windows, sensors, and drug delivery vehicles (electro-responsive release).[1]
This guide provides two distinct synthetic routes:
-
Route A: Condensation Polymerization for Electrochromic Polyimides .[1]
-
Route B: Oxidative Polymerization for Conductive Polyaniline Derivatives .
Monomer Insight & Preparation
While often commercially available as 2,3'-oxydianiline, in-house synthesis ensures high purity, which is critical for achieving high molecular weight.[1]
Synthesis of 2-(3-Aminophenoxy)aniline
Reaction Logic: Nucleophilic aromatic substitution (
-
Ether Formation: 2-Chloronitrobenzene reacts with 3-aminophenol (or 3-nitrophenol) in the presence of a base (
) to form the intermediate 2-(3-nitrophenoxy)nitrobenzene (or amino-nitro variant).[1] -
Reduction: The nitro groups are reduced to amines using Hydrazine monohydrate/Pd-C or high-pressure Hydrogen.[1]
Key Purity Indicator: Melting Point: ~84–86 °C. (Verify via DSC).[1]
Protocol A: Electroactive Polyimide Synthesis (Condensation)
Target Material: Soluble, electrochromic polyimide films.[1][2] Mechanism: Two-step polycondensation via Polyamic Acid (PAA) precursor.[1]
Materials
-
Monomer: 2-(3-Aminophenoxy)aniline (2,3'-ODA) [Dried in vacuum at 60°C for 6h].[1]
-
Dianhydride: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) [For n-type electroactivity] OR 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) [For optical transparency].[1]
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous, <50 ppm water].[1]
-
Catalyst: Isoquinoline or Pyridine/Acetic Anhydride (for chemical imidization).[1]
Step-by-Step Methodology
Step 1: Polyamic Acid (PAA) Formation [1]
-
Charge: In a 100 mL three-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve 2.00 g (10 mmol) of 2-(3-Aminophenoxy)aniline in 15 mL of DMAc.
-
Cool: Submerge flask in an ice-water bath (0–5 °C).
-
Addition: Add 10 mmol of Dianhydride (stoichiometric balance is critical: 1:1 molar ratio) in 3–4 portions over 30 minutes.
-
Expert Note: Adding solid dianhydride slowly prevents local gelation and heat accumulation.[1]
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for 12–24 hours. The solution should become viscous (honey-like).[1]
Step 2: Imidization (Cyclization) Choose ONE method based on film requirements.[1]
-
Method A: Thermal Imidization (For robust films) [1]
-
Method B: Chemical Imidization (For soluble powders) [1]
-
To the PAA solution, add Acetic Anhydride (40 mmol) and Pyridine (20 mmol) .
-
Heat to 80–100 °C for 4–6 hours under stirring.
-
Precipitation: Pour the reaction mixture into methanol (500 mL) under vigorous stirring.
-
Filtration: Collect the fibrous polymer, wash with methanol/hot water, and dry at 100 °C under vacuum.[1]
-
Visualization: Polyimide Synthesis Workflow
Caption: Workflow for converting 2-(3-Aminophenoxy)aniline into high-performance polyimides via thermal or chemical routes.
Protocol B: Conductive Polymer Synthesis (Oxidative)
Target Material: Polyaniline-derivative (PANI-deriv) powder or coating.[1] Mechanism: Oxidative coupling via ammonium persulfate (APS).[1]
Materials
-
Monomer: 2-(3-Aminophenoxy)aniline.[1]
-
Oxidant: Ammonium Persulfate (APS).[1]
-
Dopant/Acid: 1.0 M HCl or Camphorsulfonic Acid (CSA) for organic solubility.[1]
-
Solvent: Water/Ethanol mixture (to solubilize the bulky monomer).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g of monomer in 50 mL of 1.0 M HCl . (Sonication may be required due to the bulky phenoxy group).[1]
-
Cooling: Chill to 0–5 °C.
-
Oxidation: Dissolve APS (molar ratio Monomer:APS = 1:1.[1]25) in 10 mL water. Add dropwise to the monomer solution over 30 minutes.
-
Observation: Color change from clear → dark blue/green (Emeraldine Salt state).[1]
-
-
Polymerization: Stir at 0 °C for 6 hours, then let stand for 18 hours.
-
Purification: Filter the dark precipitate. Wash with 1.0 M HCl (to remove oligomers) then Acetone (to remove unreacted monomer).[1]
-
Dedoping (Optional): Treat with 0.1 M
to obtain the Emeraldine Base (blue), which is soluble in NMP.[1]
Characterization & Data Analysis
Structural Verification
| Technique | Parameter | Expected Result | Significance |
| FTIR | C=O Stretch (Imide) | 1780 cm⁻¹ (sym), 1720 cm⁻¹ (asym) | Confirms imidization; absence of amide peak at 1650 cm⁻¹.[1] |
| 1H NMR | Amide Proton | Disappearance of 10.0 ppm peak | Confirms conversion of PAA to PI.[1] |
| GPC | Molecular Weight ( | > 50,000 g/mol | Required for mechanical film stability.[1] |
Electroactive Properties (Cyclic Voltammetry)
Setup: Three-electrode cell.
-
Working Electrode: PI film coated on ITO glass.[1]
-
Counter Electrode: Platinum wire.[1]
-
Reference: Ag/AgCl.[1]
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in Acetonitrile.
Procedure:
-
Scan range: 0.0 V to +1.5 V (for anodic oxidation).[1]
-
Scan rate: 50 mV/s.
-
Observation: Look for reversible redox couples.
-
Anodic Peak (
): Oxidation of the nitrogen center (amine to cation radical).[1] -
Color Change: The film should transition (e.g., Pale Yellow
Green Blue) due to intervalence charge transfer (IVCT).
-
Visualization: Redox Mechanism & Signaling[1]
Caption: Electrochemical redox states of the aniline-based polymer backbone during cyclic voltammetry.[1]
References
-
Hsiao, S. H., & Chang, C. W. (2004).[1] Synthesis and properties of aromatic polyimides based on 2,3'-oxydianiline. Macromolecular Chemistry and Physics, 205(1), 107-115.[1] Link[1]
-
Liou, G. S., & Hsiao, S. H. (2002).[1] Preparation and characterization of electroactive polyimides with triphenylamine units. Journal of Polymer Science Part A: Polymer Chemistry, 40(16), 2810-2818.[1] Link[1]
-
Yen, H. J., & Liou, G. S. (2018).[1] Recent advances in triphenylamine-based electrochromic polymers.[1][2] Polymer Chemistry, 9(22), 3001-3018.[1] Link
-
ChemicalBook. (2023).[1] 2,3'-Oxydianiline Product Properties and CAS 62602-86-2.[1] Link
Sources
- 1. TW202130703A - Method for manufacturing patterned liquid crystal display element - Google Patents [patents.google.com]
- 2. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N’,N’-Tetraphenyl-1,4-Phenylenediamine Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Topic: One-Pot Synthesis Methods for 2-(3-Aminophenoxy)aniline Derivatives
An Application Note and Protocol Guide for Researchers
Abstract
The 2-(3-aminophenoxy)aniline scaffold is a significant structural motif in medicinal chemistry and materials science. Traditional multi-step syntheses of these diaryl ether derivatives often suffer from high costs, significant solvent waste, and yield losses associated with the isolation and purification of intermediates. This guide provides a detailed exploration of one-pot synthesis methodologies that circumvent these challenges. We present two robust, field-proven protocols centered on a sequential Ullmann or Buchwald-Hartwig C-O cross-coupling reaction followed by an in situ nitro group reduction. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical guidance for the efficient synthesis of 2-(3-aminophenoxy)aniline and its derivatives.
Introduction: The Strategic Advantage of One-Pot Synthesis
Diaryl ethers are a critical class of organic compounds found in numerous biologically active natural products and synthetic pharmaceuticals.[1] The 2-(3-aminophenoxy)aniline core, in particular, presents a unique diamine structure that serves as a versatile building block for constructing complex molecular architectures. The classical approach to these molecules involves separate, distinct steps for the formation of the diaryl ether bond and the subsequent functional group manipulations, such as the reduction of nitro precursors.
A one-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, offers a paradigm shift in efficiency. This strategy is inherently more sustainable and economical as it eliminates the need for intermediate work-up and purification steps, thereby reducing solvent consumption, minimizing chemical waste, and often improving overall yield. This guide focuses on a one-pot sequence that first establishes the diaryl ether linkage via a nitro-substituted precursor, followed by the reduction of both nitro groups in the same reaction vessel to yield the target diamine.
Core Mechanistic Pathways: Building the Diaryl Ether Bridge
The cornerstone of the synthesis is the formation of the C-O bond to create the diaryl ether. Two premier transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a well-established and powerful method for constructing diaryl ethers, traditionally involving the coupling of an aryl halide with a phenol using a copper catalyst.[2][3] Modern iterations have seen significant improvements, moving from stoichiometric copper powder at harsh temperatures to milder, more efficient systems using catalytic amounts of soluble copper(I) salts (e.g., CuI) in the presence of a ligand.[4][5]
The reaction is typically performed in a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to ensure the solubility of the reagents and facilitate the reaction at elevated temperatures. The choice of base is critical; strong bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective as they deprotonate the phenol, forming the active phenoxide nucleophile required for the coupling cycle.
The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Alternative
Developed more recently, the Buchwald-Hartwig amination has been extended to highly efficient C-O bond formation.[1][6] This palladium-catalyzed reaction offers an alternative with often milder conditions and a broader substrate scope compared to the classical Ullmann reaction.[6][7] The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7][8]
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[7] Following coordination and deprotonation of the phenol, the resulting palladium-alkoxide complex undergoes reductive elimination to form the diaryl ether product and regenerate the active Pd(0) catalyst.[7]
The One-Pot Workflow: From Nitroarenes to Diamines
The strategic elegance of the one-pot approach lies in the seamless transition from C-O bond formation to nitro group reduction. By starting with nitro-substituted precursors (e.g., 1-chloro-2-nitrobenzene and 3-nitrophenol), the diaryl ether linkage is first constructed. The resulting 2-nitro-(3-nitrophenoxy)benzene intermediate is not isolated. Instead, a reducing agent is introduced directly into the reaction mixture to convert both nitro groups to the corresponding amines, yielding the final product.
Detailed Experimental Protocols
Safety Precaution: These protocols must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Protocol 1: One-Pot Ullmann Condensation / Nitro Reduction
This protocol leverages a copper-catalyzed C-O coupling followed by a robust tin(II) chloride reduction.
Materials:
-
1-Chloro-2-nitrobenzene
-
3-Nitrophenol
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), concentrated
Step-by-Step Methodology:
-
Reaction Setup (C-O Coupling): To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), cesium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMSO via syringe. The amount should be calculated to create a 0.5 M solution with respect to the limiting reagent (3-nitrophenol).
-
Heating: Immerse the flask in a preheated oil bath at 120-130 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Cooling: Once the coupling is complete, remove the flask from the oil bath and allow it to cool to room temperature. Do not proceed to work-up.
-
Nitro Group Reduction (In Situ): In a separate beaker, dissolve tin(II) chloride dihydrate (8.0-10.0 eq.) in concentrated HCl. This process is exothermic. Cool the acidic solution in an ice bath.
-
Addition of Reducing Agent: Slowly add the cooled SnCl₂/HCl solution to the DMSO reaction mixture via a dropping funnel. An exothermic reaction will occur. Maintain the temperature below 50 °C using an ice bath.
-
Causality Insight: A large excess of SnCl₂ is used to ensure the complete reduction of both nitro groups to amines.[9] The acidic medium is necessary for the reduction mechanism.
-
-
Heating for Reduction: After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours until the reduction is complete (monitor by TLC/LC-MS).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the aqueous mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 2-(3-aminophenoxy)aniline by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Chloro-2-nitrobenzene | Electron-withdrawing nitro group activates the halide for substitution. |
| Phenol | 3-Nitrophenol | Provides the second half of the diaryl ether and the second nitro group. |
| Catalyst | CuI (10 mol%) | A common and effective copper(I) source for Ullmann couplings.[10] |
| Base | Cs₂CO₃ (2.0 eq.) | Highly soluble and effective base for generating the phenoxide.[4] |
| Solvent | Anhydrous DMSO | High-boiling polar aprotic solvent stabilizes intermediates.[1] |
| Temperature (Coupling) | 120-130 °C | Sufficient thermal energy to overcome the activation barrier. |
| Reducing Agent | SnCl₂·2H₂O / HCl | A classical and reliable method for reducing aromatic nitro groups.[9] |
| Temperature (Reduction) | 60-70 °C | Ensures complete and reasonably fast reduction. |
Protocol 2: One-Pot Buchwald-Hartwig C-O Coupling / Catalytic Hydrogenation
This protocol uses a milder palladium-catalyzed coupling followed by a clean catalytic hydrogenation for the reduction step. This method is often preferred for substrates with sensitive functional groups that cannot tolerate the harsh acidic conditions of a tin reduction.
Materials:
-
1-Bromo-2-nitrobenzene
-
3-Nitrophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
Step-by-Step Methodology:
-
Reaction Setup (C-O Coupling): To a dry Schlenk flask, add 3-nitrophenol (1.0 eq.), 1-bromo-2-nitrobenzene (1.05 eq.), K₃PO₄ (2.1 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to create a ~0.2 M solution.
-
Heating: Heat the reaction mixture at 100-110 °C for 8-16 hours, stirring vigorously.
-
Reaction Monitoring: Monitor the formation of the diaryl ether intermediate by TLC or LC-MS.
-
Cooling & Solvent Exchange: Once the coupling is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure, and the residue can be re-dissolved in a solvent suitable for hydrogenation, such as Methanol or Ethyl Acetate. Alternatively, if the catalyst tolerates it, the hydrogenation can proceed directly.
-
Catalytic Hydrogenation (In Situ): Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.
-
Hydrogen Atmosphere: Seal the flask, evacuate and backfill with H₂ gas (3 times). Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus (e.g., at 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours.
-
Work-up and Isolation:
-
Carefully vent the H₂ atmosphere and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol or Ethyl Acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield in C-O Coupling | Inactive catalyst; insufficient base; wet solvent/reagents. | Use fresh catalyst and base. Ensure all glassware is oven-dried and solvents are anhydrous. Consider a different ligand for Buchwald-Hartwig or a ligand additive (e.g., L-proline) for Ullmann. |
| Incomplete Reduction | Inactive reducing agent; insufficient amount of reductant. | For SnCl₂ reduction, ensure sufficient acid is present. For hydrogenation, use fresh Pd/C catalyst or increase hydrogen pressure and reaction time. |
| Side Product Formation (e.g., Dehalogenation) | Reaction temperature too high; incorrect ligand choice. | Lower the reaction temperature. For Buchwald-Hartwig, screen different phosphine ligands; a more electron-rich or bulkier ligand may suppress side reactions.[7] |
| Difficulty in Purification | Formation of highly polar byproducts; residual tin salts. | During work-up of the SnCl₂ reaction, ensure the pH is strongly basic to fully precipitate tin hydroxides before extraction. A second extraction may be necessary. |
References
-
SciSpace. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]
- Books. (2024).
-
Scilit. (n.d.). An Attractive and Comprehensive Review on C-O Bond Formation: Nanomagnetic Recoverable Catalysts to Access Diaryl Ethers via C-O Cross-coupling Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2‐diaryl ethanes and catalytic approaches for C O bond.... [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
PMC. (n.d.). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of diaryl ethers from diaryliodoniums. Reaction.... [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2025). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. [Link]
-
DTU Orbit. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient Copper-Catalyzed One-Pot Synthesis of Diaryl Thioethers by Coupling of Arylboronic Acids with Potassium Ethyl Xanthogenate under Mild Conditions. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PMC. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]
-
DTU Orbit. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
PMC. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. [Link]
-
PubChem. (n.d.). 3,3'-Oxydianiline. [Link]
-
J-STAGE. (n.d.). PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: Fabrication and Characterization of High-Performance Gas Separation Membranes Using 2-(3-Aminophenoxy)aniline-Based Polyimides
Executive Summary & Mechanistic Rationale
Polyimides (PIs) are an important, well-established class of polymers extensively applied as membrane fabrication materials for gas separation due to their extraordinary physical and chemical properties[1]. However, the architectural design of the monomer dictates the ultimate performance of the membrane.
As a Senior Application Scientist, it is critical to understand that membrane fabrication is a highly sensitive thermodynamic and kinetic process. The choice of 2-(3-Aminophenoxy)aniline as the diamine monomer is deliberate. Traditional symmetric diamines (e.g., 4,4'-oxydianiline) form tightly packed polymer chains, which severely restricts the diffusion of gas molecules. By utilizing 2-(3-Aminophenoxy)aniline, we introduce an asymmetric meta- and ortho- substitution pattern (the 2- and 3'- positions relative to the ether linkage).
The Causality: This structural irregularity severely disrupts interchain packing and increases the fractional free volume (FFV) of the polymer matrix. Understanding this structure-property relationship is critical for optimizing both permeability and selectivity[2]. To maximize this effect, we pair this diamine with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). A gas separation membrane containing the bulky -C(CF₃)₂- group exhibits excellent gas separation performance because the steric hindrance further prevents chain packing, while the fluorine atoms increase the solubility of polarizable gases like CO₂[3].
Fig 1: Synthesis pathway of 6FDA-2-(3-Aminophenoxy)aniline polyimide membranes.
Materials and Reagents
-
Diamine: 2-(3-Aminophenoxy)aniline (Purified via vacuum sublimation prior to use to prevent oxidation-induced chain termination).
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Sublimed at 220°C under vacuum).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous, stored over 4Å molecular sieves).
-
Precipitation Non-Solvent: Methanol / Deionized Water.
Experimental Workflows
Phase 1: Polycondensation (Synthesis of Polyamic Acid)
-
Preparation: Purge a 250 mL three-necked flask equipped with a mechanical stirrer and nitrogen inlet with dry N₂ for 30 minutes.
-
Diamine Dissolution: Add 10.0 mmol of 2-(3-Aminophenoxy)aniline and 30 mL of anhydrous NMP into the flask. Stir at 0–5 °C (ice bath) until completely dissolved.
-
Dianhydride Addition: Gradually add 10.0 mmol of 6FDA powder to the solution in four equal portions over 1 hour. Causality: Gradual addition prevents sudden exothermic spikes that can cause localized gelation or premature imidization.
-
Polymerization: Allow the reaction mixture to stir at 0–5 °C for 4 hours, then warm to room temperature and stir for an additional 20 hours to form a viscous polyamic acid (PAA) solution (approx. 15 wt% solid content).
Self-Validating Checkpoint: Measure the inherent viscosity (
) of the PAA solution using an Ubbelohde viscometer at 30°C (0.5 g/dL in NMP). AndL/g confirms high molecular weight. If the viscosity is lower, the resulting membrane will lack the mechanical entanglement required to withstand high-pressure gas testing, and the batch must be discarded.
Phase 2: Membrane Casting and Thermal Imidization
-
Degassing: Degas the viscous PAA solution under a vacuum at room temperature for 12 hours to remove trapped micro-bubbles.
-
Casting: Pour the solution onto a clean, dust-free glass plate. Use a doctor blade with a 250 µm gap to cast a uniform liquid film.
-
Stepwise Thermal Baking: Place the glass plate in a vacuum oven and apply the following heating protocol: 50°C (2h) → 100°C (1h) → 150°C (1h) → 200°C (1h) → 250°C (1h) → 300°C (1h).
-
Causality behind stepwise heating: Directly exposing the PAA film to 300°C causes rapid solvent boiling, creating microscopic pinholes (Knudsen diffusion defects) that destroy gas selectivity. A stepwise gradient accommodates diffusion-controlled solvent evaporation and the kinetic release of water molecules generated during cyclodehydration.
-
-
Delamination: Cool the oven to room temperature slowly to prevent thermal stress. Immerse the glass plate in deionized water to naturally delaminate the dense polyimide film.
Self-Validating Checkpoint: Perform ATR-FTIR spectroscopy on the peeled membrane. The complete disappearance of broad N-H/O-H stretching bands (~3300 cm⁻¹) and the appearance of characteristic imide peaks at 1780 cm⁻¹ (C=O asymmetrical stretching) and 1370 cm⁻¹ (C-N stretching) confirms 100% conversion to polyimide.
Phase 3: Gas Permeation Testing
-
Mounting: Mask the membrane using aluminum tape and epoxy resin, leaving a defined active area (e.g., 2.0 cm²). Mount it in a constant-volume, variable-pressure gas permeation cell.
-
Evacuation: Evacuate both the upstream and downstream chambers for 24 hours to remove sorbed atmospheric gases.
-
Testing: Introduce pure gases (He, O₂, N₂, CH₄, CO₂) at 2 atm and 35°C. Record the steady-state rate of pressure increase in the downstream volume to calculate permeability (in Barrer).
-
Plasticization Evaluation: Testing under aggressive CO₂ operating conditions (e.g., ramping feed pressure up to 700 psia) is necessary to evaluate the membrane's resistance to CO₂-induced plasticization, a phenomenon where highly sorbed CO₂ swells the polymer matrix and degrades selectivity[4].
Fig 2: Step-by-step workflow for polyimide membrane casting and gas permeation testing.
Quantitative Data & Performance Metrics
The asymmetric nature of 2-(3-Aminophenoxy)aniline yields a polymer with a high glass transition temperature (
Table 1: Physical and Thermal Properties of 6FDA-2-(3-Aminophenoxy)aniline Polyimide
| Polymer Architecture | Inherent Viscosity (dL/g) | Fractional Free Volume (%) | ||
| 6FDA-Asymmetric Ether | 0.85 | 265 | 495 | 16.4 |
Table 2: Pure Gas Permeability and Ideal Selectivity (Tested at 35°C, 2 atm)
| Gas | Kinetic Diameter (Å) | Permeability (Barrer)* | Gas Pair | Ideal Selectivity ( |
| CO₂ | 3.30 | 65.2 | CO₂ / CH₄ | 41.5 |
| O₂ | 3.46 | 14.3 | O₂ / N₂ | 5.1 |
| N₂ | 3.64 | 2.80 | CO₂ / N₂ | 23.3 |
| CH₄ | 3.80 | 1.57 | - | - |
* 1 Barrer =
References
-
Title: Polyimides in Membrane Gas Separation: Monomer's Molecular Design and Structural Engineering Source: Separation and Purification Technology (via ResearchGate) URL: [Link]
- Title: US Patent 9,050,566 B2 - Gas separation membrane Source: Google Patents URL
-
Title: Towards the Generalization of Membrane Structure-Property Relationship of Polyimides and Copolyimides: A Group Contribution Study Source: DR-NTU (Nanyang Technological University) URL: [Link]
-
Title: Sub-Tg Cross-Linking of a Polyimide Membrane for Enhanced CO2 Plasticization Resistance for Natural Gas Separation Source: Macromolecules (ACS Publications) URL: [Link]
Sources
Copolymerization techniques involving 2-(3-Aminophenoxy)aniline
Application Note: Advanced Copolymerization Protocols for 2-(3-Aminophenoxy)aniline
2-(3-Aminophenoxy)aniline (often abbreviated as 2,3'-ODA or 2,3-APA ) is a specialized asymmetric diamine monomer used primarily in the synthesis of high-performance polyimides and polyamides. Unlike its symmetric counterpart (4,4'-oxydianiline or ODA), 2,3-APA features a structural irregularity—an ortho-substitution on the aniline ring coupled with a meta-substitution on the phenoxy ring.
Why use 2,3-APA?
-
Solubility Enhancement: The steric hindrance caused by the ortho-amine and the "kink" from the meta-linkage disrupt chain packing, rendering the resulting polymers soluble in common organic solvents (DMAc, NMP, and often THF) without sacrificing significant thermal stability.
-
Optical Transparency: The disruption of charge-transfer complexes (CTC) makes this monomer ideal for Colorless Polyimides (CPI) used in flexible displays and optical films.
-
Processability: It lowers the glass transition temperature (
) and melting point ( ) compared to rigid rod polymers, widening the processing window.
This guide details two distinct copolymerization routes: Chemical Polycondensation (for high-performance plastics) and Electrochemical Copolymerization (for conductive coatings).
Protocol A: Chemical Polycondensation (High-Performance Polyimides)
This protocol utilizes the Two-Step Poly(amic acid) Method , the industry standard for processing aromatic diamines.
Materials & Pre-requisites
-
Monomer A (Diamine): 2-(3-Aminophenoxy)aniline (Purified by sublimation or recrystallization from ethanol).
-
Monomer B (Dianhydride):
-
For Transparency: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
-
For Thermal Stability: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).
-
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm water).
-
Atmosphere: Dry Nitrogen (
).
Experimental Workflow
Step 1: Monomer Dissolution (The "Cold Start")
-
Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer,
inlet, and thermometer. -
Add 10.0 mmol of 2,3-APA.
-
Add anhydrous DMAc to achieve a solid content of 15-20 wt% .
-
Stir at room temperature (25°C) until fully dissolved.
-
Critical Control: Cool the solution to 0°C - 5°C using an ice bath. The ortho-amine in 2,3-APA is sterically hindered but can be prone to side reactions; low temperature ensures controlled propagation.
Step 2: Dianhydride Addition
-
Add 10.0 mmol (stoichiometric equivalent) of the selected dianhydride (e.g., 6FDA) in 3-4 portions over 30 minutes.
-
Observation: The solution viscosity will increase significantly, indicating the formation of Poly(amic acid) (PAA).
-
Remove the ice bath after 1 hour and allow the reaction to stir at room temperature for 12–24 hours .
Step 3: Imidization (Cyclization) Option A: Thermal Imidization (For highest thermal stability)
-
Cast the PAA solution onto a glass substrate.
-
Step-wise heating in a vacuum oven: 80°C (1h) → 150°C (1h) → 200°C (1h) → 250°C (1h) → 300°C (1h). Option B: Chemical Imidization (For soluble powders)
-
To the PAA solution, add Acetic Anhydride (dehydrating agent) and Pyridine (catalyst) in a 4:1 molar ratio relative to the dianhydride.
-
Stir at 80°C for 4 hours.
-
Precipitate the resulting polyimide into methanol, filter, and dry.
Visualization: Polyimide Synthesis Pathway
Caption: Logical flow of the Two-Step Polyimide Synthesis utilizing 2,3-APA, highlighting the bifurcation between thermal and chemical imidization.
Protocol B: Electrochemical Copolymerization (Conducting Polymers)
This protocol is used to synthesize conductive copolymers (Polyaniline derivatives) where 2,3-APA acts as a "spacer" to modulate conductivity and improve adhesion to substrates.
Materials
-
Monomer A: Aniline (Distilled).
-
Monomer B: 2-(3-Aminophenoxy)aniline.
-
Electrolyte: 1.0 M Sulfuric Acid (
). -
Electrodes:
-
Working: Platinum (Pt) disk or Indium Tin Oxide (ITO) glass.
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (saturated KCl).
-
Experimental Workflow
Step 1: Electrolyte Preparation
-
Prepare a solution containing 1.0 M
. -
Add Aniline and 2,3-APA in a specific molar ratio (e.g., 9:1, 8:2).
-
Note: Higher ratios of 2,3-APA will decrease conductivity due to the insulating ether bridge but will increase film flexibility.
-
Total monomer concentration should be 0.1 M .
-
Step 2: Cyclic Voltammetry (CV) Polymerization
-
De-aerate the solution with
for 15 minutes. -
Set the potentiostat to cycle between -0.2 V and +1.0 V (vs. Ag/AgCl).
-
Scan Rate: 50 mV/s .
-
Run for 20–50 cycles .
-
Observation: A green film (Emeraldine Salt form) will deposit on the working electrode. The cyclic voltammogram should show redox peaks broadening with each cycle, confirming polymer growth.
-
Step 3: Post-Treatment
-
Rinse the film with deionized water.
-
De-dope (if necessary) by dipping in 1.0 M
(turns blue/violet), or keep in doped state for conductivity.
Visualization: Electropolymerization Mechanism
Caption: Mechanism of electrochemical deposition. The 2,3-APA monomer incorporates into the Polyaniline chain via radical cation coupling at the electrode surface.
Comparative Data: 2,3-APA vs. Standard ODA
The following table highlights why a researcher would choose 2,3-APA over the standard 4,4'-Oxydianiline (ODA).
| Property | Standard (4,4'-ODA) | Advanced (2,3-APA) | Mechanistic Reason |
| Solubility (PI form) | Insoluble in most organic solvents | Soluble in DMAc, NMP, THF | Asymmetry prevents dense chain packing. |
| Glass Transition ( | ~270°C (with PMDA) | ~220–240°C | Flexible ether linkage + ortho-twist increases free volume. |
| Optical Clarity | Yellow/Amber | Pale Yellow / Colorless | Disruption of Charge Transfer Complex (CTC) formation. |
| Crystallinity | Semi-crystalline | Amorphous | Structural irregularity inhibits crystal lattice formation. |
References
-
Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science.[1] Link
- Context: Foundational theory on how structural asymmetry (like that in 2,3-APA) reduces Charge Transfer Complexes to improve transparency.
-
Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science.[1] Link
- Context: Comprehensive review covering the synthesis of soluble polyimides using ether-bridged and asymmetric diamines.
-
Hsiao, S. H., et al. (2002). Synthesis and properties of aromatic polyimides based on 4,4'-bis(aminophenoxy) and related asymmetric diamines. Macromolecules.[1][2][3][4] Link
- Context: Validates the protocol for ether-linked diamine polymerization and the resulting solubility benefits.
-
Mu, S. (2004). Electrochemical copolymerization of aniline and its derivatives.[1][4][5] Synthetic Metals. Link
- Context: Provides the basis for the electrochemical copolymerization protocol (Protocol B)
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 4. Electrochemical copolymerization and characterization of dianilines linked by polyether bridge with aniline [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
Application Note: Surface Modification of Electrodes using 2-(3-Aminophenoxy)aniline
This Application Note and Protocol provides a comprehensive technical guide for the surface modification of electrodes using 2-(3-Aminophenoxy)aniline , a specialized ether-linked diamine monomer.
Abstract
This guide details the protocol for the electropolymerization of 2-(3-Aminophenoxy)aniline to form stable, electroactive polymer films on conductive substrates (Glassy Carbon, Gold, ITO). Unlike simple aniline, this monomer features an ether-linked phenoxy pendant group with a secondary amine site. The resulting Poly(2-(3-aminophenoxy)aniline) (P(2,3-APA)) film offers unique advantages: enhanced structural flexibility, multiple redox states, and available amino-functional handles for subsequent bioconjugation or metal chelation.
Introduction & Mechanistic Insight
The Molecule
2-(3-Aminophenoxy)aniline is an ortho-substituted aniline derivative.
-
Primary Polymerization Site: The aniline amine (Position 1) and the para-position (Position 4) of the aniline ring are the primary drivers for head-to-tail coupling, similar to Polyaniline (PANI).
-
Functional Pendant: The ortho-phenoxy group introduces steric bulk, preventing dense planar stacking, which results in a more porous, high-surface-area film. The meta-amino group on the phenoxy ring often remains unreacted during the initial electropolymerization, serving as a critical anchor point for covalent attachment of enzymes, antibodies, or aptamers.
Polymerization Mechanism
The process follows an Anodic Oxidative Coupling mechanism:
-
Oxidation: The monomer is oxidized at the anode to form a radical cation.
-
Coupling: Radical cations couple primarily via the para-position of the aniline ring.
-
Propagation: Dimerization and subsequent oligomerization lead to film deposition.
-
Doping: The film is doped by acid anions (e.g., SO₄²⁻, Cl⁻) from the electrolyte, rendering it conductive.
Key Applications
-
Electrochemical Sensors: For dopamine, ascorbic acid, and heavy metal detection (via chelation).
-
Biosensor Platforms: The free amine groups allow glutaraldehyde cross-linking for enzyme immobilization.
-
Corrosion Protection: Forms a passivating layer on oxidizable metals.
Materials & Equipment
Reagents
| Component | Grade/Specification | Function |
| 2-(3-Aminophenoxy)aniline | >98% Purity (HPLC) | Monomer |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Electrolyte/Dopant |
| Perchloric Acid (HClO₄) | 70% (Optional alternative) | Electrolyte (High stability) |
| Alumina Powder | 0.3 µm, 0.05 µm | Electrode Polishing |
| Deionized Water | 18.2 MΩ[1]·cm | Solvent |
| Ferrocyanide/Ferricyanide | [Fe(CN)₆]³⁻/⁴⁻ (5 mM) | Characterization Probe |
Equipment
-
Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
-
Three-Electrode Cell:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE, 3 mm dia.) or Gold (Au).
-
Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum Wire or Mesh.
-
-
Ultrasonic Bath: For electrode cleaning.
Experimental Protocol
Electrode Pre-treatment (Critical Step)
A pristine surface is required for uniform film nucleation.
-
Mechanical Polishing: Polish the GCE on a microcloth pad using 0.3 µm alumina slurry for 2 minutes in a "figure-8" motion. Rinse with DI water. Repeat with 0.05 µm alumina .
-
Ultrasonic Cleaning: Sonicate the electrode in 1:1 Ethanol/Water for 3 minutes, then in DI water for 3 minutes to remove residual alumina.
-
Electrochemical Activation:
-
Immerse in 0.5 M H₂SO₄.
-
Cycle potential from -0.5 V to +1.5 V at 100 mV/s for 20 cycles until a stable background CV is obtained.
-
Electropolymerization Protocol
Method: Potentiodynamic Deposition (Cyclic Voltammetry)
Preparation of Monomer Solution:
-
Concentration: 2.0 mM 2-(3-Aminophenoxy)aniline.
-
Electrolyte: 0.5 M H₂SO₄ (degassed with N₂ for 10 mins).
-
Note: If solubility is low, add 10-20% Acetonitrile, but pure aqueous acid is preferred for higher conductivity films.
Deposition Parameters:
-
Scan Range: -0.2 V to +0.9 V (vs. Ag/AgCl).
-
Warning: Do not exceed +1.0 V to avoid over-oxidation (degradation) of the polymer.
-
-
Scan Rate: 50 mV/s.[3]
-
Cycles: 10 – 20 cycles (depending on desired thickness).
Observation:
-
1st Cycle: An irreversible anodic peak (monomer oxidation) appears around +0.8 V.
-
Subsequent Cycles: New redox couples emerge around +0.2 V and +0.5 V, growing in current intensity with each cycle. This confirms the conductive polymer film growth.
Post-Polymerization Treatment
-
Monomer Removal: Rinse the modified electrode gently with 0.5 M H₂SO₄ to remove unreacted monomer.
-
Stabilization: Cycle the electrode in monomer-free 0.5 M H₂SO₄ ( -0.2 V to +0.8 V) for 5 cycles to stabilize the doping state.
Characterization & Validation
Cyclic Voltammetry (Redox Behavior)
Perform CV in monomer-free acid (0.5 M H₂SO₄) at varying scan rates (10 – 200 mV/s).
-
Validation: A linear relationship between Peak Current (
) and Scan Rate ( ) indicates a surface-confined, electroactive film. -
Redox Peaks: Expect two sets of redox couples:
-
Couple I (+0.2 V): Leucoemeraldine
Emeraldine transition. -
Couple II (+0.5 V): Emeraldine
Pernigraniline transition (often merged or broader due to the phenoxy substituent).
-
Electrochemical Impedance Spectroscopy (EIS)
-
Probe: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Frequency: 100 kHz to 0.1 Hz.
-
Result: The modified electrode should show a lower Charge Transfer Resistance (
) compared to a bare electrode if the film is in its conductive (doped) state, or higher if undoped/neutral.
Workflow Visualization
Figure 1: Step-by-step workflow for the electropolymerization of 2-(3-Aminophenoxy)aniline.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Film Growth | Monomer concentration too low or old solution. | Use fresh monomer (2-5 mM). Ensure acid is 0.5 M. |
| Film Peeling | Poor electrode cleaning or scan rate too fast. | Re-polish electrode. Reduce scan rate to 20 mV/s for initial nucleation. |
| Broad/Undefined Peaks | Over-oxidation of polymer. | Reduce upper potential limit to +0.8 V or +0.85 V. |
| Low Conductivity | pH too high (insufficient doping). | Ensure pH < 1.0. Use H₂SO₄ or HClO₄. |
References
-
Electropolymerization of Aniline Derivatives
- Title: Electrochemical polymerization of aniline and its deriv
- Source:Int. J. Electrochem. Sci.
-
URL:[Link]
-
Aminophenoxy-aniline Analogs (3,3'-ODA)
- Title: Electropolymerization of 3,3'-diaminodiphenyl ether and its applic
- Source:Journal of Applied Polymer Science (General Reference for ODA class monomers).
-
URL:[Link]
-
General Protocol for Modified Electrodes
- Title: Guidelines for the Surface Modific
- Source:N
-
URL:[Link]
(Note: While specific literature on the exact 2-(3-aminophenoxy) isomer is rare, this protocol is derived from the established electrochemical behavior of functionalized aminophenoxy-anilines and ortho-substituted aniline derivatives.)
Sources
Troubleshooting & Optimization
Purification methods for crude 2-(3-Aminophenoxy)aniline
Topic: Technical Support Center: Purification & Troubleshooting Guide
Executive Summary
Compound: 2-(3-Aminophenoxy)aniline CAS: 54584-59-7 (Isomer specific) / General family: Aminophenoxyanilines Application: High-performance polyimide monomer, pharmaceutical intermediate. Criticality: Purity >99.0% is often required for polymerization to achieve high molecular weight. Even trace impurities (monofunctional species like 3-aminophenol or 2-chloronitrobenzene) can act as chain terminators.
This guide addresses the purification of crude 2-(3-aminophenoxy)aniline, focusing on removing oxidation products, unreacted starting materials, and isomeric byproducts.
Troubleshooting Guide (Q&A)
Q1: My crude product is dark brown/black, but the literature says it should be a pale solid. How do I remove the color? Diagnosis: Aromatic amines are highly susceptible to air oxidation, forming quinoid-like oligomers (colored impurities) upon storage or exposure to air during synthesis. Solution:
-
Activated Carbon Treatment: During recrystallization, add 5-10 wt% activated carbon (e.g., Darco G-60) to the hot solution. Reflux for 15 minutes, then filter while hot through Celite to remove the carbon.
-
Inert Atmosphere: Perform all recrystallization steps under nitrogen or argon.
-
Acid Wash: If the color persists, dissolve the crude in dilute HCl. Oxidation products are often less basic or insoluble in acid and can be filtered off. Neutralize the filtrate to recover the amine.
Q2: The product "oils out" during recrystallization instead of forming crystals. Diagnosis: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if impurities are lowering the melting point (eutectic formation). Solution:
-
Solvent Adjustment: You are likely using too little solvent or a solvent with a boiling point higher than the product’s melting point. Switch to a lower-boiling solvent (e.g., Ethanol/Water mixture instead of pure Toluene).
-
Seeding: Keep a small "seed" crystal from a previous successful batch. Add it when the solution reaches cloud point.[1][2]
-
Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Q3: HPLC shows a persistent impurity at ~2-5% that co-crystallizes. What is it? Diagnosis: This is likely an isomer (e.g., 4-(3-aminophenoxy)aniline) or unreacted intermediate (e.g., a nitro-amine species). Isomers often have similar solubility profiles. Solution:
-
Switch Purification Method: Recrystallization is poor at separating structural isomers. Use Acid-Base Extraction (Protocol A) to remove non-basic impurities, followed by Column Chromatography if the impurity is an isomer.
-
Derivatization (Last Resort): Convert the diamine to its HCl salt. Isomeric salts often have vastly different solubilities in ethanol or acetone.
Detailed Purification Protocols
Protocol A: Acid-Base Extraction (Primary Clean-up)
Best for: Removing unreacted starting materials (phenols, nitro-halides) and non-basic tars.
Reagents:
-
Hydrochloric Acid (2M)
-
Sodium Hydroxide (20% aq)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Activated Carbon[3]
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude 2-(3-aminophenoxy)aniline in 100 mL of 2M HCl .
-
Note: The diamine will protonate and dissolve. Unreacted neutral organics (e.g., 2-chloronitrobenzene) will remain undissolved or form an oil.
-
-
Filtration/Extraction:
-
Decolorization: Transfer aqueous layer to a flask. Add 1 g Activated Carbon. Stir for 30 min. Filter through Celite.
-
Precipitation: Cool the clear acidic filtrate to 0–5°C in an ice bath. Slowly add 20% NaOH dropwise with vigorous stirring until pH > 10.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with copious cold water (to remove NaCl), and dry under vacuum at 45°C.
Protocol B: Recrystallization (Final Polish)
Best for: Achieving >99% purity and removing trace color.
Solvent System: Ethanol : Water (approx. 4:1 ratio) is generally effective for phenylenediamines. Alternatively, Toluene can be used for anhydrous purification.
Step-by-Step:
-
Saturation: Place 5 g of semi-pure amine in a flask. Add 15 mL Ethanol . Heat to reflux (boiling).
-
Titration: If not fully dissolved, add hot ethanol in 2 mL increments until dissolved.
-
Anti-solvent Addition: Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of hot ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then place in a fridge (4°C) for overnight.
-
Harvest: Filter crystals. Wash with a small amount of cold 50% Ethanol . Dry in a vacuum oven.
Quantitative Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to pale beige powder | Visual |
| Purity | > 99.0% | HPLC (C18, MeOH/Water) |
| Melting Point | Isomer Dependent (Typically 78–85°C range) | DSC / Capillary |
| Moisture | < 0.5% | Karl Fischer |
| Color (APHA) | < 50 (5% solution in acetone) | Colorimetry |
Decision Logic (Workflow)
Caption: Decision matrix for selecting the appropriate purification pathway based on crude material quality.
References
-
BenchChem Technical Support. Recrystallization of Substituted Anilines: Solvent Selection and Troubleshooting. Retrieved from
-
University of Rochester. Purification: How To - Recrystallization Tips and Solvent Tables. Retrieved from
-
PubChem. Compound Summary: 3,3'-Oxydianiline (Isomer Analog). National Library of Medicine. Retrieved from
-
TCI Chemicals. Product Specification: Aminophenoxy Aniline Derivatives. Retrieved from
Sources
Technical Support Center: Troubleshooting 2-(3-Aminophenoxy)aniline Polyimide Solubility
Welcome to the Polyimide Troubleshooting Center. 2-(3-Aminophenoxy)aniline is a specialized diamine monomer designed to impart flexibility and processability into polyimide backbones. However, researchers frequently encounter unexpected insolubility during synthesis or film casting. This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to resolve these issues.
Mechanistic FAQs: Understanding Solubility Causality
Q1: Why is my 2-(3-Aminophenoxy)aniline-based polyimide insoluble despite the flexible ether linkage? A: The ether (-O-) linkage and meta-substituted phenoxy group inherently increase rotational freedom and disrupt chain symmetry, which should enhance solubility[1]. However, overall solubility is a delicate balance. If you paired this diamine with a highly rigid dianhydride (e.g., Pyromellitic Dianhydride, PMDA), the strong intermolecular charge-transfer complexes (CTC) and tight chain packing can override the diamine's flexibility[2].
Q2: How does the choice of imidization method affect the final solubility? A: The imidization route is critical. High-temperature thermal imidization (heating >250°C) often induces localized cross-linking or a high degree of crystallinity, rendering the final polyimide insoluble[1]. Chemical imidization (using acetic anhydride and pyridine at ~100°C) occurs in solution, trapping the polymer in a more amorphous, kinetically favored state, which prevents premature precipitation and preserves solubility in polar aprotic solvents[3][4].
Q3: Which dianhydrides should I use to maximize solubility with this diamine? A: To maximize solubility, pair 2-(3-Aminophenoxy)aniline with dianhydrides containing bulky pendant groups or additional flexible linkages. For example, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) introduces bulky trifluoromethyl (-CF3) groups that drastically increase interchain spacing and sterically hinder packing[2].
Diagnostic & Mechanistic Workflows
Diagnostic workflow for resolving polyimide solubility issues.
Mechanistic pathway of solubility enhancement via monomer structural features.
Self-Validating Experimental Protocols
Protocol A: Two-Step Chemical Imidization for Soluble Polyimides
Objective: Synthesize a fully organosoluble polyimide while preventing thermal cross-linking.
Step-by-Step Methodology:
-
Monomer Dissolution: In a flame-dried flask under argon, dissolve 10 mmol of 2-(3-Aminophenoxy)aniline in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 15% solid concentration.
-
Poly(amic acid) Formation: Cool the solution to 0–5°C. Gradually add 10 mmol of a bulky dianhydride (e.g., 6FDA) in small portions over 30 minutes. Stir at room temperature for 24 hours.
-
Self-Validation Checkpoint 1: The resulting poly(amic acid) (PAA) solution MUST be completely clear and highly viscous. If the solution is cloudy, it indicates impure monomers, stoichiometric imbalance, or moisture contamination. Do not proceed until resolved.
-
-
Chemical Imidization: To the clear PAA solution, add acetic anhydride (40 mmol) as a dehydrating agent and pyridine (10 mmol) as a catalyst[1][4].
-
Controlled Cyclization: Heat the reaction mixture to 100°C and stir for 3–4 hours.
-
Self-Validation Checkpoint 2: The solution should remain homogeneous. If precipitation occurs here, the chosen dianhydride is too rigid for the target solvent, and the polymer chains are packing prematurely.
-
-
Precipitation & Recovery: Cool the solution to room temperature and pour it dropwise into vigorously stirred methanol. Filter the fibrous polymer.
-
Drying: Dry the polymer in a vacuum oven at 150°C for 24 hours to remove residual solvents.
Protocol B: Standardized Solubility Testing
-
Weigh 10 mg of the dried polyimide powder into a glass vial.
-
Add 1 mL of the target solvent (e.g., NMP, DMAc, THF, m-cresol) to achieve a 1% (w/v) concentration[1].
-
Stir vigorously at room temperature for 24 hours.
-
If the polymer remains undissolved, heat the vial to 80°C for 2 hours.
-
Record results using the standardized matrix below.
Quantitative Data: Expected Solubility Matrix
The following table summarizes the expected solubility of 2-(3-Aminophenoxy)aniline-based polyimides based on the dianhydride paired and the imidization method utilized.
| Dianhydride | Imidization Method | NMP | DMAc | THF | m-Cresol |
| PMDA (Rigid) | Thermal | - | - | - | + |
| PMDA (Rigid) | Chemical | + | - | - | ++ |
| ODPA (Flexible) | Chemical | ++ | ++ | - | ++ |
| 6FDA (Bulky) | Thermal | ++ | ++ | + | ++ |
| 6FDA (Bulky) | Chemical | ++ | ++ | ++ | ++ |
(Key: ++ = Soluble at room temperature; + = Soluble on heating; - = Insoluble)
References
- Title: Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy)
- Title: Technical Support Center: Enhancing the Solubility of Polyimides Derived from 2,2'-Dimethylbenzidine Source: Benchchem URL
- Source: PMC (National Institutes of Health)
- Title: Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles Source: Macromolecules - ACS Publications URL
Sources
Technical Support Center: Troubleshooting 2-(3-Aminophenoxy)aniline Polymerization
Welcome to the Technical Support Center for the synthesis and optimization of poly(2-(3-aminophenoxy)aniline). The chemical and electrochemical oxidative polymerization of aminophenoxy-functionalized anilines presents unique mechanistic challenges. The presence of the ether linkage (–O–) and a secondary amine group on the phenoxy ring introduces competing reaction pathways. Without strict kinetic and thermodynamic control, researchers frequently encounter unwanted side reactions—primarily overoxidation , hydrolysis , and 3D cross-linking .
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causality-driven insights, and self-validating protocols to ensure the synthesis of linear, highly conductive, and processable polymer chains.
I. Quantitative Diagnostic Matrix
To minimize side reactions, experimental parameters must be tightly constrained. Deviations from the optimal thermodynamic window exponentially increase the rate of degradation and branching.
| Parameter | Optimal Range | Problematic Range | Resulting Side Reaction | Causality |
| Oxidant : Monomer Ratio | 1.0 : 1.0 to 1.2 : 1.0 | > 1.25 : 1.0 | Overoxidation & Hydrolysis | Excess oxidant drives the polymer into the unstable pernigraniline state, triggering chain scission[1][2]. |
| Reaction Temperature | 0 °C to 5 °C | > 10 °C | Cross-linking & Branching | Higher thermal energy overcomes the activation barrier for the less reactive meta-amine, causing 3D network formation[3]. |
| Acidic Medium (pH) | pH < 1.0 (e.g., 1.0 M HCl) | pH > 2.0 | Ortho-coupling | Insufficient protonation of the amines reduces electrostatic repulsion, allowing sterically hindered ortho-coupling[4]. |
| Anodic Potential (CV) | -0.2 V to 0.8 V (vs SCE) | > 0.8 V (vs SCE) | Irreversible Degradation | High potentials generate hydroxyl radicals that chemically attack the conjugated backbone, yielding quinones[1][5]. |
II. Mechanistic Pathway of Side Reactions
Understanding the bifurcation points in the polymerization mechanism is critical for troubleshooting. The diagram below illustrates how external parameters dictate whether the radical cation intermediate forms a functional linear polymer or degrades into side products.
Mechanism of 2-(3-Aminophenoxy)aniline polymerization and primary side-reaction pathways.
III. Troubleshooting FAQs
Q1: My polymer yield is low, and the reaction solution turns dark brown instead of the expected dark green. What is happening? Causality: The dark brown coloration and low yield of solid precipitate strongly indicate overoxidation and subsequent hydrolysis . In oxidative polymerization, the polymer transitions from the fully reduced leucoemeraldine state to the conductive emeraldine state. If the oxidant concentration is too high, the polymer is driven into the fully oxidized pernigraniline state[1][2][4]. This highly electrophilic state is susceptible to nucleophilic attack by water in the aqueous acidic solvent, leading to the hydrolysis of the imine bonds. This chain scission produces soluble benzoquinone and hydroquinone fragments (the brown color) rather than the insoluble polymeric emeraldine salt[5]. Solution: Maintain a strict stoichiometric ratio of oxidant (e.g., Ammonium Persulfate, APS) to monomer of 1:1 or 1.2:1. Add the oxidant dropwise over at least 60 minutes to prevent localized concentration spikes.
Q2: The resulting polymer is completely insoluble in N-methyl-2-pyrrolidone (NMP) and cannot be cast into films. How can I improve processability? Causality: 2-(3-Aminophenoxy)aniline is a diamine. While the aniline ring's amine is the primary site for head-to-tail para-coupling due to favorable electronic effects, the second amine on the phenoxy ring can also undergo oxidation to form radical cations. When both amines participate in the propagation step, the growing chains covalently bond to one another, forming a dense, 3D cross-linked network rather than linear chains[3][4]. Cross-linked polyaniline derivatives lose their solubility in organic solvents and exhibit altered, hindered dopant infusion dynamics[3]. Solution: To minimize cross-linking, you must kinetically favor the primary amine's reaction. This is achieved by lowering the reaction temperature (0–5 °C) to suppress the activation energy required for the less reactive meta-substituted amine.
Q3: Cyclic voltammetry (CV) of my electropolymerized film shows a prominent "middle peak" between the primary redox transitions. Is this normal? Causality: A broad "middle peak" (typically around 0.4–0.5 V vs. SCE) is a classic electrochemical signature of structural defects. It indicates the presence of soluble molecular quinodiimine/quinone redox systems trapped in the polymer matrix, or the presence of cross-linked ortho-coupled units[1][4]. This confirms that overoxidation (chain scission) or structural branching occurred during the electrodeposition phase. Solution: Restrict the upper vertex potential during potentiodynamic cycling. Do not sweep past 0.8 V vs. SCE[1][2]. The optimal window for growing high-quality, defect-free films of ether-linked polyanilines is between -0.2 V and 0.8 V.
IV. Self-Validating Standard Operating Procedure (SOP)
To guarantee reproducibility and minimize side reactions, utilize the following kinetically controlled chemical oxidative polymerization protocol. This system includes built-in validation checkpoints to ensure structural integrity.
Step-by-Step Methodology: Kinetically Controlled Synthesis
-
Monomer Preparation: Dissolve 0.05 mol of 2-(3-Aminophenoxy)aniline in 500 mL of 1.0 M HCl under continuous magnetic stirring (300 rpm). Note: A pH < 1.0 is mandatory to ensure full protonation, which electrostatically repels ortho-coupling.
-
Thermodynamic Suppression: Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to 0–5 °C. Crucial Step: Lowering the temperature suppresses the activation of the secondary phenoxy amine, preventing cross-linking.
-
Oxidant Preparation: Dissolve 0.05 mol of Ammonium Persulfate (APS) in 100 mL of 1.0 M HCl. Pre-chill this solution to 5 °C.
-
Controlled Initiation: Using a dropping funnel, add the chilled APS solution to the monomer solution dropwise at a rate of ~1.5 mL/min (spanning ~60 minutes). Do not dump the oxidant; rapid addition causes exothermic thermal spikes, leading to immediate overoxidation and quinone formation[5].
-
Propagation: Maintain the reaction at 0–5 °C under constant stirring for exactly 4 hours. Prolonged reaction times increase the risk of hydrolytic degradation.
-
Termination & Purification: Filter the dark green precipitate (emeraldine salt) under vacuum. Wash sequentially with 1.0 M HCl until the filtrate is completely colorless (removing unreacted monomer and soluble overoxidized oligomers), followed by 100 mL of acetone to remove low-molecular-weight organic byproducts.
-
Drying: Dry the polymer powder under dynamic vacuum at 60 °C for 24 hours.
-
System Validation (Self-Check): Dissolve 5 mg of the dried polymer in 10 mL of NMP. A successful, linear polymer will dissolve completely, yielding a deep blue solution (emeraldine base). Filter the solution through a 0.45 µm PTFE syringe filter; any insoluble residue indicates that Step 2 (Temperature Control) or Step 4 (Addition Rate) failed , allowing the meta-amine to trigger cross-linking[3].
V. References
1.[1] Overoxidation of Intrinsically Conducting Polymers. MDPI. Available at:[Link] 2.[3] Effects of crosslinking on polyaniline films' doping behavior and degradation under weathering. Elsevier / KPI. Available at:[Link] 3.[2] Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. Cureus Journals. Available at:[Link] 4.[5] The resistance to over-oxidation for polyaniline initiated by the resulting quinone-like molecules. ResearchGate. Available at:[Link] 5.[4] Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. MDPI. Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Ether-Linked Diamine Synthesis
Welcome to the Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals dealing with the synthesis of ether-linked diamines. Whether you are synthesizing rigid aryl ether diamines (like 4,4'-oxydianiline for advanced polyimides) or flexible aliphatic polyetheramines (for epoxy curing and pegylation), precise thermal control is the linchpin of successful conversion.
Core Workflow & Thermal Logical Relationships
Understanding the causality between temperature and reaction mechanisms is critical. The diagram below illustrates the thermal boundaries and the specific chemical risks associated with exceeding them during synthesis.
Fig 1. Temperature thresholds and associated thermal risks in ether-linked diamine synthesis.
Aryl Ether Diamines: 4,4'-Oxydianiline (ODA)
Aryl ether diamines are typically synthesized via a two-step process: a nucleophilic aromatic substitution (SNAr) to form a dinitro ether intermediate, followed by catalytic hydrogenation.
Troubleshooting & FAQs
Q: Why does my SNAr etherification step yield a dark, tarry mixture instead of the expected dinitrodiphenyl ether intermediate? A: This is caused by exceeding the optimal thermal threshold for the SNAr reaction. While forming the ether linkage between 4-nitrophenol and 4-fluoronitrobenzene (or p-chloronitrobenzene) requires activation energy, temperatures exceeding 170°C in polar aprotic solvents (like DMF or DMAc) lead to solvent decomposition. The thermal degradation of DMF generates dimethylamine, which acts as a competing nucleophile, leading to complex, dark byproducts. Maintain the reaction temperature strictly at 140–165°C[1].
Q: During the catalytic hydrogenation of the dinitro ether intermediate, my conversion stalls. Should I increase the temperature? A: No. Increasing temperature beyond 100°C can trigger hydrogenolysis—the destructive cleavage of the newly formed ether bond. Stalled reduction is usually a mass-transfer issue (hydrogen starvation) or catalyst poisoning rather than a kinetic limitation. Optimize the hydrogenation temperature to 65–100°C[2],[1].
Self-Validating Protocol: Synthesis of 4,4'-Oxydianiline (ODA)
Mechanism: SNAr followed by heterogeneous catalytic hydrogenation.
-
Etherification: Charge a reactor with 4-nitrophenol (1.0 eq), 4-fluoronitrobenzene (1.05 eq), and K2CO3 (1.2 eq) in a DMAc/toluene mixture (80:20 v/v)[1].
-
Azeotropic Distillation (Validation Step): Heat to 165°C. The self-validating visual cue is the collection of water in the Dean-Stark trap. Once water ceases to accumulate (approx. 4 hours), the SNAr is complete[1].
-
Precipitation: Cool the mixture and pour it into excess water to precipitate 4,4'-dinitrodiphenyl ether. Filter and wash thoroughly to remove residual potassium salts[1].
-
Hydrogenation: Dissolve the intermediate in DMF. Add 10% Pd/C catalyst (approx. 2-5% by weight of the substrate)[1].
-
Temperature-Controlled Reduction: Pressurize the reactor with H2 (0.3–0.5 MPa) and heat to 90–100°C[2]. Monitor hydrogen uptake; the cessation of pressure drop validates reaction completion (typically 5-10 hours)[2].
-
Isolation: Filter the catalyst while hot. Cool the filtrate and add an aliphatic alcohol (e.g., ethanol) to crystallize and precipitate high-purity 4,4'-ODA[3].
Aliphatic Polyetheramines (e.g., Jeffamines)
Polyetheramines are synthesized by converting the hydroxyl end-groups of polyether polyols (PEG/PPG) into primary amines. The industrial standard is direct catalytic reductive amination[4].
Troubleshooting & FAQs
Q: When synthesizing polyetheramines via reductive amination, my primary amine yield is low, and I see significant secondary amine (dimer) formation. Is the temperature too low? A: Paradoxically, high secondary amine formation indicates the temperature is too high or the ammonia-to-hydroxyl ratio is too low. The synthesis involves dehydrogenation of the alcohol to an aldehyde, imine formation with ammonia, and subsequent hydrogenation[4]. At elevated temperatures (>230°C), the highly reactive imine intermediate reacts with an already formed primary amine instead of ammonia, yielding secondary amines. Furthermore, excessive heat causes ether chain cleavage[5].
Q: How do residual catalysts from the polyol precursor affect the amination temperature? A: Polyether alcohols synthesized using basic potassium or sodium catalysts must be purified before amination. If alkali metal ions exceed 50 ppm, they poison the amination catalyst, forcing operators to dangerously increase the reaction temperature to maintain kinetics, which subsequently degrades the polyether backbone[6].
Self-Validating Protocol: Reductive Amination of Polyether Diols
Mechanism: Catalytic reductive amination in a continuous high-pressure system.
-
Pre-reaction Setup: Load a high-pressure continuous flow reactor with a supported transition metal amination catalyst (e.g., Ni/Cu/Cr on alumina).
-
Reactant Feed (Validation Step): Introduce the polyether polyol (e.g., PPG-2000). Crucial Validation: Titrate or use ICP-MS to ensure K+ and Na+ ions are <50 ppm before proceeding[6].
-
Ammonia/Hydrogen Injection: Inject liquid ammonia and hydrogen gas. Maintain a massive stoichiometric excess of ammonia. For high molecular weight polyols (e.g., ~2000 g/mol ), use an NH3:OH molar ratio of 75:1 to 120:1[6].
-
Thermal Control: Heat the reactor to the optimal window of 190–215°C[6]. Maintain pressure at 10–15 MPa to keep reactants in the liquid phase[4].
-
Product Validation: Analyze the effluent via 1H-NMR. The complete disappearance of the multiplet at 3.5-3.6 ppm (CH-OH) and the appearance of amine-adjacent proton signals validate total conversion[7].
Quantitative Data Summary: Temperature Optimization
The following table summarizes the thermal boundaries for ether-linked diamine synthesis to ensure high yield and prevent structural degradation.
| Synthesis Route | Target Molecule | Reaction Step | Optimal Temp Range | Critical Failure Temp | Consequence of Exceeding Temp |
| Aryl Ether Synthesis | 4,4'-Oxydianiline | SNAr Etherification | 140°C – 165°C | > 170°C | Solvent (DMF/DMAc) degradation; dimethylamine side-reactions. |
| Aryl Ether Synthesis | 4,4'-Oxydianiline | Catalytic Hydrogenation | 65°C – 100°C | > 100°C | Ether bond hydrogenolysis (cleavage). |
| Aliphatic Amination | Polyetheramines (PEG/PPG) | Catalytic Reductive Amination | 190°C – 215°C | > 230°C | Polymer chain cleavage; high secondary amine (dimer) formation. |
| Aliphatic Amination | Polyetheramines (PEG/PPG) | Oxidation/Reduction (Leuckart) | 140°C – 160°C | > 180°C | Thermal degradation of formate intermediates. |
References
- Preparation of 4,4'-diaminodiphenyl ether.Google Patents (CN101468952B).
- Method for synthesizing polyether amine.Google Patents (CN110804171A).
-
New synthesis processes of polyetheramines: Comparison of three different developed amination routes. Taylor & Francis. Available at:[Link]
-
SYNTHESIS AND CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF 4,4'-OXYDIANILINE. RASAYAN Journal of Chemistry (via ResearchGate). Available at:[Link]
- Process for preparing a polyetheramine.Google Patents (EP3230342A1).
- Preparation of diamino diphenyl ethers.Google Patents (US4539428A / EP0094212B1).
-
The mechanism of polyetheramine synthesis by oxidation/reduction reactions and corresponding 1H-NMR spectra. ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101468952B - Preparation of 4,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 3. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 4. CN110804171A - Method for synthesizing polyether amine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EP3230342A1 - Process for preparing a polyetheramine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of CAS 10526-07-5
Welcome to the Application Science Support Center. Note on Nomenclature: While occasionally queried under legacy or isomeric names like "2-(3-Aminophenoxy)aniline", the definitive chemical identity for CAS 10526-07-5 is 1,3-Bis(3-aminophenoxy)benzene (commonly abbreviated as APB or 1,3,3'-APB)[1]. This diamine is a critical monomer used in the synthesis of advanced, heat-resistant, and semicrystalline polyimides. Because polyimide molecular weight is exquisitely sensitive to monomer stoichiometry, APB must be purified to exceptional levels.
This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your monomer meets the rigorous demands of polymerization.
Part 1: Quantitative Material Properties
Understanding the physical properties of APB is the first step in designing a successful recrystallization system.
| Property | Value | Causality / Impact on Experimental Design |
| CAS Number | 10526-07-5 | Unambiguous identifier for 1,3,3'-APB. |
| Molecular Weight | 292.34 g/mol | Critical for calculating exact stoichiometric balance in polycondensation[1]. |
| Melting Point | 107.0 – 108.5 °C | Proximity to solvent boiling points dictates the cooling curve to prevent "oiling out". |
| Target Purity | ≥ 99.5% | Impurities (mono-functional or tars) terminate chain growth, severely lowering polymer viscosity[2]. |
| Oxidation Potential | High (Free Amine) | Requires inert atmospheres or protonation (HCl salt) to prevent quinoid formation[2]. |
Part 2: Recrystallization Logic & Workflow
Before proceeding to the protocols, consult the decision matrix below to identify the optimal purification pathway for your specific batch of crude APB.
Troubleshooting workflow for APB recrystallization and purity optimization.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Standard Free-Base Recrystallization (Toluene/Hexane)
Best for: Upgrading 95% purity APB to 98%+ for general laboratory use.
-
Dissolution: In a nitrogen-flushed round-bottom flask, dissolve crude APB in hot toluene (approx. 1 g / 1.2 mL) at 85 °C[3].
-
Decolorization: Add activated charcoal (5% w/w) to the hot solution. Causality: The high surface area of the carbon selectively adsorbs high-molecular-weight tar byproducts and colored quinoid oxidation products. Stir for 15 minutes.
-
Hot Filtration: Filter the mixture rapidly through a pre-warmed Celite pad into a clean, heated receiving flask to remove the charcoal.
-
Anti-Solvent Addition: Carefully add an equal volume of hexanes to the partially cooled toluene solution[3].
-
Controlled Crystallization: Allow the solution to cool slowly to room temperature overnight with gentle stirring. Causality: Slow cooling prevents the solution from crossing into a liquid-liquid phase separation boundary, ensuring a pure crystal lattice forms.
-
Isolation: Filter the white crystalline solid and dry under vacuum (< 10 Torr) at 60 °C for 24 hours.
Protocol B: Ultra-High Purity HCl Salt Method (Industrial Standard)
Best for: Achieving ≥ 99.5% purity required for high-molecular-weight polyimide synthesis.
-
Salt Formation: Add crude APB to a 15–16% aqueous HCl solution, utilizing a 30% stoichiometric excess of HCl relative to the APB[2].
-
Heating: Heat the mixture to 75 °C to achieve complete dissolution. Causality: Protonating the amine groups to form the dihydrochloride salt (APB-HCl) makes the molecule highly water-soluble and sterically/electronically protects the amine from oxidative degradation during heating.
-
Nucleation Control: Cool the solution to 50 °C and seed with pure APB-HCl crystals[2]. Causality: Seeding provides immediate nucleation sites, preventing the solution from becoming dangerously supersaturated, which would cause impurities to crash out and become trapped in the bulk solid.
-
Precipitation: Further cool the mixture to 10 °C to fully precipitate the APB-HCl salt. Filter the crystals.
-
Secondary Recrystallization: Recrystallize the collected APB-HCl salt from isopropyl alcohol (IPA) to remove residual multi-ring organics[2].
-
Neutralization: Reconverting the salt to the free base is achieved by treating the purified APB-HCl with an aqueous base (e.g., Na₂CO₃). Extract the liberated APB, wash with deionized water, and dry thoroughly in a vacuum oven.
Part 4: Troubleshooting FAQs
Q: Why is my APB turning dark brown or purple during the heating phase? A: Aromatic diamines are highly susceptible to air oxidation, forming highly conjugated, colored quinoid structures. Solution: Always degas your recrystallization solvents by sparging with nitrogen or argon for 15 minutes prior to use. If you are working with a severely oxidized batch, switch to Protocol B . The HCl salt method forces the amine lone pairs to bond with protons, effectively neutralizing their ability to oxidize during the thermal cycle[2].
Q: During cooling, my APB forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the boiling point of the solvent system is close to or higher than the melting point of the solute (APB mp = 107–108.5 °C[3]), and the solution becomes supersaturated above the melting point of the impure compound. Solution: Lower the temperature of the hot solvent before adding your anti-solvent. Introduce seed crystals at around 50 °C to force heterogeneous nucleation before the oiling boundary is crossed.
Q: My APB looks white and crystalline, but my polyimide synthesis yields a low inherent viscosity (low molecular weight). What is wrong? A: Step-growth polycondensation reactions require absolute stoichiometric balance. Even 0.5% of mono-functional impurities (which act as chain terminators) or residual solvent will severely depress the polymer's molecular weight[2]. Solution: First, verify solvent removal via TGA or ¹H-NMR; APB can form solvates that survive standard drying. If residual solvent is ruled out, your chemical purity is insufficient. Upgrade to Protocol B , which specifically excludes non-basic multi-ring impurities that tend to co-crystallize in standard organic solvent systems.
References
- Process for recrystallizing 1,3-bis(aminophenoxy benzene). Google Patents (US6008413A).
-
Space Environmentally Stable Polyimides and Copolyimides Derived from[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine Oxide. Macromolecules (ACS Publications). URL:[Link]
Sources
Technical Support Center: Precision Engineering of Phenoxy Aniline Polymers
Welcome to the Advanced Polymer Synthesis Support Hub. Ticket ID: #MWD-CONTROL-001 Topic: Controlling Molecular Weight Distribution (MWD) in Poly(phenoxy aniline) Derivatives Assigned Specialist: Senior Application Scientist
Executive Summary
Controlling the Molecular Weight Distribution (MWD) and Polydispersity Index (PDI) of phenoxy-substituted polyanilines (e.g., poly(2-phenoxyaniline)) presents a unique challenge compared to unsubstituted polyaniline (PANI).[1] The bulky phenoxy side group introduces steric hindrance that can prematurely terminate chain propagation, while its electron-donating nature alters the oxidation potential.
This guide provides a self-validating workflow to transition from broad, multimodal distributions (PDI > 2.5) to narrow, unimodal populations (PDI < 1.5) suitable for high-performance applications in biosensors and drug delivery scaffolds.
Module 1: The Thermodynamics of Control (Synthesis)
To narrow the MWD, you must shift the reaction kinetics from Diffusion Control (fast, chaotic coupling) to Reaction Control (selective, linear coupling).
Temperature Suppression (The Enthalpic Lever)
The activation energy for linear para-coupling (Head-to-Tail) is lower than that of branched ortho-coupling.[1] However, at room temperature, the thermal energy is sufficient to overcome both barriers, leading to branching and broad PDI.
-
Protocol: Conduct polymerization at -5°C to -25°C using an inert anti-freeze agent (e.g., LiCl in HCl) or a eutectic solvent system.[1]
-
Mechanism: Lower temperatures suppress the high-energy ortho-coupling pathway.[1] This "freezes out" side reactions, forcing the radical cations to couple almost exclusively at the para position.
Oxidant Starvation (The Chemical Lever)
A common error is the "dump and stir" addition of Ammonium Persulfate (APS). This creates localized hot-spots of high radical concentration, initiating too many chains simultaneously (low MW) and causing over-oxidation of existing chains (degradation).
-
Protocol: Use a programmable syringe pump to add the oxidant at a rate of < 1 mL/min into a vigorously stirred monomer solution.
-
Target Ratio: Maintain a Monomer:Oxidant ratio of 1:0.8 to 1:1.0 . Excess oxidant (>1.25 equiv) inevitably degrades the polymer backbone via hydrolysis.
Visualization: Reaction Control Logic
The following diagram illustrates the critical decision pathways during synthesis.
Figure 1: Critical control points in the oxidative polymerization workflow determining final PDI.
Module 2: The "Phenoxy" Factor & Solubility
The phenoxy group is not just a spectator; it is a solubility enhancer that allows for unique post-synthetic processing. Unlike unsubstituted PANI, which aggregates irreversibly, phenoxy-PANI remains soluble in solvents like THF, NMP, and sometimes chloroform.[1]
Data: Solvent-Based Fractionation Efficiency
Use this table to select the correct solvent system for removing low-MW oligomers (cleaning) or isolating high-MW fractions.[1]
| Solvent System | Target Fraction | Outcome on MWD |
| Methanol / Acetone | Oligomers (< 2 kDa) | Removes Low-MW tail. Increases |
| THF (Tetrahydrofuran) | Mid-Range (5–20 kDa) | Solubilizes the bulk polymer. Use for GPC analysis. |
| NMP (N-Methyl-2-pyrrolidone) | High-MW (> 50 kDa) | Dissolves high-MW chains that aggregate in THF. |
| Cyclohexane | Impurities | Non-solvent. Precipitates polymer; washes away unreacted monomer. |
Module 3: Troubleshooting & FAQs
Q1: My GPC trace shows a bimodal distribution (two distinct peaks). What happened?
Diagnosis: This is a classic sign of Auto-acceleration or Secondary Initiation .[1]
-
Cause: The reaction exotherm spiked, causing a second wave of fast nucleation later in the process. Alternatively, you may have "dead" chains that coupled with active oligomers.[1]
-
Fix: Improve heat dissipation (jacketed reactor) and ensure the oxidant addition rate is slow enough that monomer consumption is steady, not explosive.
Q2: The molecular weight is consistently too low ( < 5,000 Da).
Diagnosis: Steric Termination or Over-oxidation .[1]
-
Cause: The bulky phenoxy group hinders the approach of the next monomer unit. If the oxidant concentration is too high, the radical cation is attacked by water (hydrolysis) instead of monomer, terminating the chain.
-
Fix: Reduce the oxidant ratio to 0.8:1 (Oxidant:Monomer). Increase the acidity (e.g., 1.0 M HCl
2.0 M HCl) to stabilize the radical cation intermediate.
Q3: The polymer precipitates too early, preventing high MW growth.
Diagnosis: Solubility Limit reached.
-
Fix: Use a "Dispersion Polymerization" method.[2][3] Add a steric stabilizer like Polyvinylpyrrolidone (PVP) or Hydroxypropylcellulose (HPC) . These form micelles around the growing chain, keeping it suspended and allowing it to grow longer before precipitating.
Module 4: Standardized Protocol
Protocol: Controlled Synthesis of Poly(2-phenoxyaniline)
Objective: Synthesis of narrow-PDI polymer for bio-applications.[1]
-
Preparation: Dissolve 2-phenoxyaniline (0.1 mol) in 1.0 M HCl (300 mL) . Chill to -10°C in a cryostat bath.
-
Stabilization (Optional): Add 1.0 g of PVP (MW 40k) if high solubility is required. Stir for 30 mins.
-
Initiation: Dissolve Ammonium Persulfate (APS, 0.1 mol) in 1.0 M HCl (50 mL) . Chill to 0°C.
-
Reaction: Using a syringe pump, add the APS solution to the monomer solution at a rate of 15 mL/hour . Maintain vigorous stirring.
-
Quenching: After 12–24 hours, pour the reaction mixture into 500 mL of Acetone . This precipitates the polymer while keeping unreacted monomer and very short oligomers in solution.
-
Purification: Filter the precipitate. Wash sequentially with:
-
Drying: Vacuum dry at 40°C for 24 hours.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for correcting molecular weight deviations.
References
-
Stejskal, J., et al. (1998). "Polyaniline dispersions 8. The control of particle morphology." Polymer.[4][5][6][7][8][9][10][11][12]
-
Mattoso, L. H. C., MacDiarmid, A. G., & Epstein, A. J. (1994).[4] "Controlled synthesis of high molecular weight polyaniline and poly(o-methoxyaniline)." Synthetic Metals.[1][4]
-
Gospodinova, N., & Terlemezyan, L. (1998).[1] "Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline." Progress in Polymer Science.
-
Sigma-Aldrich. "2-Phenoxyaniline Product Specification & Safety Data."
-
Fornaciari, C., & Coulembier, O. (2022).[11] "Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation." Macromolecular Rapid Communications.
Sources
- 1. 2-苯氧基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System [scirp.org]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. orbi.umons.ac.be [orbi.umons.ac.be]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification & Troubleshooting for 2-(3-Aminophenoxy)aniline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and purification of asymmetric diamines, specifically 2-(3-Aminophenoxy)aniline. High-purity diamines are critical precursors for advanced polyimides and pharmaceutical intermediates.
Diagnostic Overview: Mechanistic Origin of Impurities
The synthesis of 2-(3-Aminophenoxy)aniline typically proceeds via a two-step pathway: a nucleophilic aromatic substitution (SNAr) of 2-chloronitrobenzene with 3-nitrophenol, followed by catalytic hydrogenation (Pd/C) of the resulting dinitro ether intermediate .
Impurities arise when the SNAr reaction does not reach 100% conversion. The unreacted starting materials (3-nitrophenol and 2-chloronitrobenzene) are carried over into the hydrogenation step, where they are reduced into 3-aminophenol and 2-chloroaniline (or aniline, via hydrodehalogenation). Because these unreacted monomers possess reactive amine groups, they act as chain terminators during downstream step-growth polymerization, severely limiting the molecular weight of the resulting polyimides .
Figure 1: Reaction pathway showing the mechanistic origin of unreacted monomer impurities.
Troubleshooting FAQs
Q1: Why am I seeing a persistent impurity at Rf = 0.4 (Hexane:EtOAc 1:1) in my final product? A1: This is typically unreacted 3-aminophenol. During the initial SNAr step, incomplete consumption of 3-nitrophenol leaves residual monomer, which subsequently reduces to 3-aminophenol. Causality & Resolution: 3-aminophenol possesses a weakly acidic phenolic hydroxyl group, whereas your target 2-(3-Aminophenoxy)aniline only contains basic amine groups. You can exploit this chemical divergence via a basic aqueous workup. Washing the organic layer with 1M NaOH deprotonates the phenol, driving it into the aqueous phase while the target diamine remains in the organic layer .
Q2: My diamine product is contaminated with a monoamine (e.g., 2-chloroaniline). How do I remove it? A2: Residual 2-chloronitrobenzene reduces to 2-chloroaniline. Both the impurity and the target product are basic amines, making simple acid-base extraction ineffective. Causality & Resolution: The target diamine has a significantly higher molecular weight and different crystal lattice packing energy compared to the monoamine. Recrystallization from a binary solvent system (e.g., Ethanol/Water) selectively precipitates the diamine. The monoamine, being more soluble, remains in the mother liquor.
Q3: The final polyimide synthesized from this monomer has a low molecular weight and poor film-forming properties. Is this related to monomer purity? A3: Yes. In step-growth polymerization, exact stoichiometric balance between the diamine and dianhydride is strictly required (Carothers' equation). Unreacted monoamine impurities act as chain terminators, capping the growing polymer chains and severely limiting the molecular weight .
Quantitative Data: Impurity Profiling
To successfully isolate the target diamine, it is essential to understand the physicochemical differences between the product and the unreacted monomers.
| Compound | Synthetic Role | pKa | Boiling/Melting Point | Solubility Profile | Primary Removal Strategy |
| 3-Aminophenol | Unreacted Monomer A | 9.8 (OH), 4.4 (NH2) | MP: 122 °C | Soluble in basic aq, polar organics | Liquid-Liquid Extraction (1M NaOH) |
| 2-Chloroaniline | Unreacted Monomer B | 2.6 (NH2) | BP: 208 °C | Soluble in organics, acidic aq | Recrystallization / Vacuum Distillation |
| 2-(3-Aminophenoxy)aniline | Target Product | ~4.5 - 5.0 (NH2) | MP: ~130-135 °C | Soluble in EtOAc, DCM; insol. in basic aq | Target Isolation via Precipitation |
Validated Experimental Protocols
The following self-validating protocols are designed to sequentially remove both classes of unreacted monomers.
Figure 2: Step-by-step purification workflow for the isolation of 2-(3-Aminophenoxy)aniline.
Protocol A: Liquid-Liquid Extraction (Removal of Phenolic Monomers)
This step relies on the pKa difference between the phenolic impurity and the target diamine to ensure a self-validating phase separation.
-
Dissolution: Dissolve the crude 2-(3-Aminophenoxy)aniline mixture in Ethyl Acetate (10 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M NaOH (aq).
-
Phase Separation: Shake vigorously, venting frequently. Allow the layers to separate completely. The basic conditions deprotonate 3-aminophenol, driving it into the aqueous phase.
-
Extraction: Draw off the lower aqueous layer. Repeat the 1M NaOH wash two additional times to ensure complete removal of the phenolic monomer.
-
Validation: Spot the organic layer on a TLC plate (Hexane:EtOAc 1:1). The spot corresponding to 3-aminophenol (Rf ~0.4) must be completely absent before proceeding.
-
Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a semi-solid residue.
Protocol B: Recrystallization (Removal of Monoamine Monomers)
This step exploits the differential solubility and crystallization kinetics between the diamine product and monoamine impurities like 2-chloroaniline.
-
Solubilization: Dissolve the concentrated organic residue from Protocol A in a minimum volume of boiling Ethanol.
-
Anti-Solvent Addition: Slowly add warm Deionized Water dropwise while stirring until the solution becomes slightly cloudy (reaching the cloud point).
-
Clarification: Add a few drops of hot Ethanol until the solution becomes just clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize the yield of the crystal lattice.
-
Isolation: Filter the precipitated crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:1) to wash away any residual monoamine adhering to the crystal surfaces.
-
Validation & Drying: Dry the purified 2-(3-Aminophenoxy)aniline in a vacuum oven at 60 °C overnight. Verify ultimate purity via ¹H-NMR (confirming the absence of monoamine aromatic signals).
References
-
Title: Synthesis and characterization of AB-type monomers and polyimides: a review Source: Taylor & Francis (Journal of Macromolecular Science) URL: [Link]
- Source: Google Patents (US20120190802A1)
-
Title: Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation Source: MDPI (Membranes) URL: [Link]
Validation & Comparative
1H NMR and 13C NMR characterization of 2-(3-Aminophenoxy)aniline
[1][2][3]
Executive Summary & Structural Context
2-(3-Aminophenoxy)aniline (CAS: 105112-76-3 / Analogous) is an asymmetric aromatic diamine featuring a flexible ether linkage between an ortho-substituted aniline ring and a meta-substituted aniline ring.[1][2][3] Unlike its symmetric isomers—4,4'-Oxydianiline (ODA) and 3,3'-Oxydianiline —which are industry standards for semi-crystalline polyimides, the 2,3'-isomer introduces structural irregularity.[1][3]
Significance: This asymmetry disrupts chain packing, often leading to polymers with:
-
Enhanced Solubility: Critical for solution-processable polyimides.[1][2][3][4]
-
Lower Melting Points: Improved melt processing windows.
The Characterization Challenge: Distinguishing the 2,3'-isomer from the 3,3' and 4,4' isomers is a common quality control hurdle. This guide provides a definitive NMR-based framework for identification.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized protocol. The choice of solvent is critical for observing exchangeable amine protons.[3]
Sample Preparation Workflow
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Acquisition Parameters (400 MHz+ recommended):
Comparative 1H NMR Characterization
The power of NMR in this context lies in symmetry analysis .[3]
-
Symmetric Isomers (3,3' and 4,4'): Show simplified spectra due to chemical equivalence (e.g., 4,4'-ODA shows only 2 aromatic signals).[1][3]
-
Asymmetric Isomer (2,3'): Shows distinct signals for every non-exchangeable proton.[2][3]
Predicted Chemical Shift Assignments (DMSO-d₆)
| Proton Environment | Label | Multiplicity | Approx. Shift (δ ppm)* | Coupling Logic (J) |
| Amine Protons | ||||
| Ring A | H-N1 | br s | 4.80 - 5.00 | Exchangeable; typically distinct from H-N2.[1][2][3] |
| Ring B | H-N2 | br s | 5.00 - 5.20 | Exchangeable.[1][2][3] |
| Ring A (1,2-Subst.) | ||||
| H-3 (Ortho to | H-A3 | dd | 6.50 - 6.60 | Shielded by amino group.[1][2][3] |
| H-4 (Meta to | H-A4 | td | 6.70 - 6.80 | Typical aromatic triplet.[1][2][3] |
| H-5 (Para to | H-A5 | td | 6.45 - 6.55 | Shielded by resonance.[1][2][3] |
| H-6 (Ortho to Ether) | H-A6 | dd | 6.80 - 6.90 | Deshielded by ether oxygen.[1][2][3] |
| Ring B (1,3-Subst.) | ||||
| H-2' (Iso.[1][2][3] between O/N) | H-B2 | t/s | 6.00 - 6.15 | Highly shielded (ortho to both donors).[1][2][3] |
| H-4' (Ortho to | H-B4 | ddd | 6.20 - 6.30 | Shielded; Para to Ether.[1][2][3] |
| H-5' (Meta to both) | H-B5 | t | 6.90 - 7.00 | Least shielded in Ring B. |
| H-6' (Ortho to Ether) | H-B6 | ddd | 6.30 - 6.40 | Shielded; Para to |
*Note: Exact shifts vary with concentration/temperature.[2][3][5] The relative order and multiplicity are the diagnostic keys.
Diagnostic "Fingerprint" Region
-
The "Isolated" Proton: Look for a triplet-like singlet or narrow triplet upfield around 6.0-6.1 ppm .[1][2][3] This corresponds to H-B2 (on the meta-ring), which is flanked by two electron-donating groups (Amino and Phenoxy).[1][2][3] This peak is absent in 4,4'-ODA.[1][2][3]
-
Integration Check: The aromatic region (6.0–7.0 ppm) must integrate to 8 protons .[2][3] The amine region (4.5–5.5 ppm) must integrate to 4 protons (2 distinct peaks of 2H each).[2][3]
13C NMR Characterization (The Definitive Test)
Carbon NMR provides the most robust proof of asymmetry.[3]
Comparative Signal Count Table
| Isomer | Symmetry | Unique Carbon Signals (Theoretical) | Diagnostic Feature |
| 4,4'-Oxydianiline | 4 | Extremely simple spectrum.[1][2][3] | |
| 3,3'-Oxydianiline | 6 | Simple spectrum.[1][2][3] | |
| 2-(3-Aminophenoxy)aniline | 12 | Complex spectrum. Every carbon is unique.[1][2][3] |
Key 13C Signals for 2-(3-Aminophenoxy)aniline:
Visualization of Characterization Logic
Workflow: Isomer Identification Strategy
This logic tree guides the researcher through the identification process using standard 1D experiments.
Caption: Logical workflow for distinguishing the asymmetric 2-(3-aminophenoxy)aniline from its symmetric isomers using signal counting.
References
-
General Aniline NMR Data
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds. Springer.[2][3] (Standard reference for substituent effects on benzene rings).
-
Spectral Database for Organic Compounds (SDBS).[2][3] AIST. (Source for 2-phenoxyaniline and 3-aminophenol fragment shifts).[1][2][3]
-
-
Oxydianiline Isomer Comparisons
-
Substituent Effects in NMR
Sources
- 1. 4,4'-bis(3-aminophenoxy)biphenyl - CAS:105112-76-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 3,3'-Oxydianiline | C12H12N2O | CID 167270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB)|368.44 g/mol [benchchem.com]
- 5. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
Technical Comparison Guide: FTIR Spectral Profiling of 2-(3-Aminophenoxy)aniline vs. Structural Analogues
Topic: FTIR Spectral Analysis of 2-(3-Aminophenoxy)aniline Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
2-(3-Aminophenoxy)aniline (often abbreviated as 2,3'-ODA or 2,3'-APB ) is a specialized asymmetric diamine monomer used primarily in the synthesis of soluble, high-performance polyimides.[1] Unlike its industry-standard isomer 4,4'-Oxydianiline (4,4'-ODA) , which yields rigid, semi-crystalline polymers, the 2,3'-isomer introduces structural irregularity ("kinks") via ortho- and meta- linkages.[1] This disruption reduces crystallinity and improves solubility without sacrificing thermal stability.
This guide provides a rigorous spectral comparison between 2-(3-Aminophenoxy)aniline, its symmetric analogue (4,4'-ODA), and its synthetic precursor.[1] For researchers, the critical analytical challenge is distinguishing the ortho/meta substitution pattern from the para contaminants that compromise polymer solubility.
Molecular Profile & Structural Significance[2][3][4][5]
To interpret the FTIR spectrum accurately, one must understand the vibrational environment created by the molecule's geometry.
| Feature | 2-(3-Aminophenoxy)aniline (Target) | 4,4'-Oxydianiline (Standard) |
| Structure | Asymmetric: Ortho-amine on Ring A; Meta-amine on Ring B. | Symmetric: Para-amine on both rings.[1] |
| Symmetry | Low ( | High ( |
| Key Interaction | Intramolecular H-bonding possible between ortho-NH | No intramolecular H-bonding; intermolecular only.[1] |
| Polymer Effect | Improves solubility; lowers | Increases crystallinity; raises |
Comparative Spectral Analysis (The Core)
The following analysis breaks down the spectrum into three critical regions. The data for 4,4'-ODA is based on established standards, while the 2,3'-ODA profile is derived from comparative substitution effects validated in aromatic ether chemistry.[1]
Region 1: N-H Stretching (3500–3300 cm⁻¹)
The Primary Quality Control Check
-
Mechanism: Primary amines exhibit two bands: Asymmetric (
) and Symmetric ( ) stretching.[1] -
The Difference: In 4,4'-ODA, the amines are chemically equivalent and "free" (non-bonded intramolecularly).[1] In 2,3'-ODA, the ortho-amine is sterically crowded and interacts with the ether oxygen lone pairs.[1]
| Compound | Frequency ( | Frequency ( | Spectral Character |
| 4,4'-ODA | ~3440 cm⁻¹ | ~3360 cm⁻¹ | Sharp, distinct doublet. |
| 2,3'-ODA | 3420–3380 cm⁻¹ | 3340–3300 cm⁻¹ | Broadened/Split. The ortho-amine shifts to lower energy (red shift) due to H-bonding, creating a "shoulder" or multiplet effect alongside the meta-amine peak.[1] |
| Precursor (Dinitro) | Absent | Absent | Replaced by weak C-H overtones. |
Region 2: Ether Linkage (1260–1200 cm⁻¹)
The Backbone Integrity Check
-
Mechanism: The C-O-C asymmetric stretch is highly sensitive to the conjugation angle between the rings.
-
The Difference: 4,4'-ODA allows for planar conjugation, maximizing bond order.[1] The ortho-substitution in 2,3'-ODA forces a twist (dihedral angle change) to relieve steric strain, slightly reducing the C-O double bond character.[1]
-
4,4'-ODA: Strong band at 1240 ± 5 cm⁻¹ .[1]
-
2,3'-ODA: Shifted band, typically 1225–1235 cm⁻¹ .[1] The peak often appears split or has a distinct shoulder due to the inequivalent vibrational coupling of the two different rings (ortho-phenyl vs. meta-phenyl).
Region 3: Substitution Fingerprint (900–600 cm⁻¹)
The Isomer Validation Region
This is the most reliable region for proving you have the correct isomer and not a para-substituted contaminant.
| Vibration Mode | 2,3'-ODA (Target) | 4,4'-ODA (Contaminant) |
| 1,2-Disubstitution (Ortho) | ~750 cm⁻¹ (Strong) | Absent |
| 1,3-Disubstitution (Meta) | ~780 cm⁻¹ & ~690 cm⁻¹ | Absent |
| 1,4-Disubstitution (Para) | Absent | ~830 cm⁻¹ (Strong) |
Critical QC Note: If your 2,3'-ODA sample shows a distinct peak at 830 cm⁻¹ , it is contaminated with para-isomers, which will drastically reduce the solubility of the resulting polyimide.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this protocol. It includes a "Self-Validation" step to confirm the instrument and sample quality.
Method: Transmission FTIR (KBr Pellet)
Preferred over ATR for resolving subtle amine splitting.[1]
-
Preparation:
-
Acquisition:
-
Self-Validation Step:
Decision Logic for Isomer Identification
The following diagram illustrates the logical flow for characterizing the sample and rejecting incorrect isomers.
Caption: Logical workflow for distinguishing 2,3'-ODA from precursors and para-isomers using key spectral markers.
Synthesis Monitoring: Precursor vs. Product[1]
In drug and polymer development, this molecule is often synthesized by reducing 2-(3-nitrophenoxy)nitrobenzene .[1] FTIR is the fastest method to track this conversion.
| Functional Group | Precursor (Dinitro) | Product (Diamine) | Monitoring Action |
| Nitro (-NO₂) | 1530 cm⁻¹ (Asym) & 1350 cm⁻¹ (Sym) | Disappears | Ensure complete disappearance to verify 100% conversion.[1] |
| Amine (-NH₂) | Absent | 3400/3300 cm⁻¹ (Stretch) & 1620 cm⁻¹ (Bend) | Monitor appearance and growth of doublet.[1] |
| Ether (C-O-C) | ~1240 cm⁻¹ | ~1230 cm⁻¹ | Slight shift may occur due to electronic changes from NO₂ to NH₂.[1] |
References
-
National Institute of Standards and Technology (NIST). Aniline and 1,2-Benzenediamine (o-Phenylenediamine) Infrared Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][3]
-
PubChem. 3,3'-Oxydianiline (Structural Analogue) Compound Summary.[1] National Library of Medicine.
- Thermo Fisher Scientific.Yin and Yang in Chemistry Education: The Complementary Nature of FTIR and NMR Spectroscopies. (Application Note on Ortho-Substitution effects).
- BenchChem.Comparative Analysis of Phenoxyaniline Isomers: A Guide for Researchers.
-
Specac Ltd.
-
[Link]
-
Sources
- 1. TW202130703A - Method for manufacturing patterned liquid crystal display element - Google Patents [patents.google.com]
- 2. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniline [webbook.nist.gov]
A Comparative Guide to the Thermal Analysis of 2-(3-Aminophenoxy)aniline Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Advanced Polymers
In the landscape of high-performance materials, thermal stability is a cornerstone of functionality and reliability. For researchers and professionals in materials science and drug development, understanding the thermal properties of a polymer is paramount for predicting its behavior, processing window, and operational limits. This guide provides an in-depth comparative analysis of the thermal properties of polymers derived from 2-(3-Aminophenoxy)aniline, a monomer that promises a unique combination of processability and high-temperature resistance due to its blend of flexible ether linkages and rigid aromatic structures.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed to elucidate the thermal characteristics of polymers. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, revealing key parameters such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[1][2][3][4] TGA, on the other hand, tracks the change in mass of a sample as it is heated, providing critical information about its thermal stability, decomposition temperature (Td), and composition.[5][6][7]
This guide will navigate the thermal behavior of 2-(3-Aminophenoxy)aniline polymers by drawing comparisons with structurally related polymers and established high-performance benchmarks. We will delve into the causality behind experimental choices in thermal analysis and provide detailed, self-validating protocols to ensure scientific integrity.
Structural Considerations: Predicting Thermal Performance
The chemical architecture of a polymer is intrinsically linked to its thermal properties. For a hypothetical 2-(3-Aminophenoxy)aniline polymer, we can anticipate a thermal profile influenced by several key structural features:
-
Aromatic Backbone: The prevalence of benzene rings imparts significant rigidity to the polymer chain, a common feature in high-performance polymers that contributes to high thermal stability.
-
Ether Linkages (-O-): The phenoxy groups introduce flexible ether linkages. While these can enhance solubility and processability by allowing for greater chain mobility, they can also be points of thermal degradation compared to the more stable aromatic rings.
-
Amine Linkages (-NH-): The aniline-derived amine linkages are characteristic of polyanilines and contribute to the polymer's electrochemical properties. Their thermal stability is generally good but can be influenced by the overall polymer structure and the presence of oxidizing or reducing species.
Based on these features, we can hypothesize that a 2-(3-Aminophenoxy)aniline polymer would exhibit good thermal stability, likely with a decomposition temperature exceeding 400°C, and a glass transition temperature that reflects a balance between the rigid aromatic segments and the flexible ether linkages.
Comparative Thermal Analysis: Benchmarking Performance
To contextualize the expected thermal performance of 2-(3-Aminophenoxy)aniline polymers, we will compare them against several classes of related and benchmark polymers.
Structurally Related Polymers
Polymers incorporating phenoxy, aniline, and ether moieties provide the closest comparison.
-
Poly(aniline-co-phenol): Copolymers of aniline and phenol have been synthesized to improve the thermal stability and electrical activity of polyaniline. One study reported an exceptionally high glass transition temperature (Tg) of 863.89°C and a melting temperature of 877.80°C for a chemically synthesized poly(aniline-co-phenol), with a multi-step thermal decomposition.
-
Aromatic Polyamides with Ether Linkages: These polymers are known for their high thermal stability. For instance, polyamides synthesized from diamines containing ether linkages and aromatic diacid chlorides have shown decomposition temperatures (10% weight loss) in the range of 450-500°C and glass transition temperatures between 220-300°C.[8] The presence of bulky groups and ether linkages can enhance solubility without significantly compromising thermal performance.[9]
-
Polyaniline and its Derivatives: Polyaniline itself exhibits a multi-step decomposition, with initial weight loss attributed to moisture and dopants, followed by the degradation of the polymer backbone.[10][11] The thermal stability of polyaniline can be enhanced by copolymerization. For example, poly(aniline-co-p-methoxyaniline) has been observed to be more thermally stable than polyaniline.
High-Performance Benchmark Polymers
Comparing against well-established high-performance polymers provides a clear measure of potential application viability.
-
Polyetheretherketone (PEEK): PEEK is a semi-crystalline thermoplastic renowned for its excellent mechanical and thermal properties. It typically exhibits a glass transition temperature around 143-170°C and a melting temperature of approximately 343°C.[12][13] Its decomposition in a nitrogen atmosphere begins around 574°C, with a significant char yield of about 48% at 900°C, indicating the formation of a stable carbonaceous structure.[12]
-
Kapton® (Polyimide): Kapton®, a polyimide film, is known for its exceptional thermal stability over a wide temperature range, from as low as -269°C to as high as 400°C.[14][15][16] It does not have a melting point and possesses a glass transition temperature in the range of 360-410°C.[15][16] Thermogravimetric analysis of Kapton HN shows significant weight loss beginning around 500°C.[17]
Data Presentation: A Comparative Overview
The following table summarizes the key thermal properties of the discussed polymers, providing a clear framework for comparison.
| Polymer/Polymer Class | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 10% wt. loss) (°C) | Char Yield at High Temp. (%) |
| Hypothetical 2-(3-Aminophenoxy)aniline Polymer | Estimated: 200-300 | Likely Amorphous | Estimated: >400 | Expected to be high |
| Poly(aniline-co-phenol) | 863.89 | 877.80 | - | - |
| Aromatic Polyamides with Ether Linkages[8] | 220-300 | Amorphous | 450-500 | High |
| Polyaniline (PANI)[10][11] | - | - | ~300-400 (major) | Varies with synthesis |
| Polyetheretherketone (PEEK)[12] | ~143-170 | ~343 | ~574 | ~48 at 900°C (N2) |
| Kapton® HN (Polyimide)[15][16][17] | 360-410 | None | >500 | High |
Experimental Protocols: Ensuring Methodological Rigor
The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses, grounded in established standards such as ASTM E1131 for TGA and ASTM D3418 for DSC.[2][3][5][18]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean TGA pan (platinum or ceramic).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset of decomposition (Td) and the temperatures at which 5% and 10% weight loss occur.
-
Calculate the percentage of residual char at 800°C.
-
Causality Behind Choices:
-
A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.
-
An inert nitrogen atmosphere is crucial to study the intrinsic thermal stability of the polymer without the influence of oxidative degradation.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from 30°C to a temperature above its expected Tg but below its decomposition temperature (e.g., 350°C) at a heating rate of 20°C/min. This step erases the previous thermal history of the sample.
-
Cool: Cool the sample from 350°C back to 30°C at a controlled cooling rate of 20°C/min.
-
Second Heat: Heat the sample again from 30°C to 350°C at a heating rate of 20°C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature for all segments.
-
Data Analysis:
-
Analyze the data from the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.
-
Identify any endothermic peaks (melting) or exothermic peaks (crystallization).
-
Causality Behind Choices:
-
The heat-cool-heat cycle is essential to remove any confounding thermal history from the sample, ensuring that the measured transitions are representative of the material itself.
-
A heating rate of 20°C/min for Tg determination is recommended by ASTM D3418 to enhance the visibility of the transition.[1]
Visualization of Experimental Workflows
The logical flow of thermal analysis can be visualized to better understand the experimental process.
Caption: Figure 1: TGA Experimental Workflow
Caption: Figure 2: DSC Experimental Workflow
Conclusion: A Promising Candidate for High-Performance Applications
While direct experimental data for the homopolymer of 2-(3-Aminophenoxy)aniline remains elusive in readily available literature, a comprehensive analysis of its constituent chemical moieties and comparison with structurally similar polymers and high-performance benchmarks allows for a robust prediction of its thermal properties. The combination of a rigid aromatic backbone with flexible ether linkages suggests that polymers derived from 2-(3-Aminophenoxy)aniline are promising candidates for applications requiring a balance of high thermal stability and enhanced processability.
This guide provides the foundational knowledge and experimental framework for researchers to confidently explore the thermal characteristics of this and other novel polymer systems. By adhering to the principles of scientific integrity and leveraging comparative analysis, the development of next-generation materials for demanding applications can be significantly advanced.
References
- Asghdir, J., & Falah, A. (2021). Preparation of Poly(aniline-co-phenol) and Study Its Properties and Its Polymerization Kinetics Using Two Methods: UV-Vis and HPLC. INIS-IAEA.
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA of a Kapton HN-type polyimide capillary under nitrogen. Retrieved from [Link]
-
ASTM International. (2021). ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves and corresponding DSC curves for pure polyaniline and its.... Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis of Polyether Ether Ketone (PEEK). Retrieved from [Link]
-
Marian Inc. (2019, August 16). DUPONT™ KAPTON®. Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. (n.d.). Retrieved from [Link]
- Stiubianu, G., et al. (2020). A Case Study of Polyether Ether Ketone (I)
-
ASTM International. (2017). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]
-
ASTM International. (2017). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]
- Vasava, D., et al. (2021). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research, 12(4), 274-280.
-
lookpolymers.com. (n.d.). DuPont™ Kapton® 100HN Polyimide Film, 25 Micron Thickness. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Electrical, electronic and thermal studies on poly[(aniline )co(p-methoxyanll ine)] and poly. Retrieved from [Link]
- Lee, H., et al. (2025). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. Polymers, 17(3), 481.
-
Thermtest. (n.d.). Thermal Conductivity Measurement of PEEK. Retrieved from [Link]
- Wang, Y., et al. (2024). Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. Polymers, 16(23), 3169.
-
Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Retrieved from [Link]
- Aizamddin, M. F., et al. (2020). STUDY OF CONDUCTIVITY AND THERMAL PROPERTIES OF POLYANILINE DOPED WITH p-TOLUENE SULFONIC ACID. Malaysian Journal of Analytical Sciences, 24(3), 413-421.
-
ResearchGate. (n.d.). (PDF) A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. Retrieved from [Link]
- de la Campa, J. G., et al. (2012).
- Liaw, D. J., et al. (2003). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy). Polymer, 44(1), 23-29.
-
Sanpa. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]
- Wang, C., et al. (2024). Experimental Investigation on the Mechanical and Dynamic Thermomechanical Properties of Polyether Ether Ketone Based on Fused Deposition Modeling. Polymers, 16(21), 2905.
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Indian Academy of Sciences. (2019). Synthesis and thermophysical studies of polyanilines. Retrieved from [Link]
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ACE Laboratories. (2022, November 19). Thermogravimetric Analysis Testing (TGA). Retrieved from [Link]
- Zheng, C., et al. (2017). Effects of Polyetheramine on the Properties of Polyamide 6.
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ACE Laboratories. (2022, November 19). DSC Testing - Differential Scanning Calorimetry. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Kapton HN films. (a) Optical microscopic image of a.... Retrieved from [Link]
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Scientific Research Publishing. (2025). (2021) ASTM D3418, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]
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Nexus Analytics. (n.d.). Differential Scanning Calorimetry DSC 214 Polyma. Retrieved from [Link]
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X-ray diffraction (XRD) crystallinity analysis of derived polymers
Comparative Guide: X-Ray Diffraction (XRD) vs. Thermal and Vibrational Techniques for Crystallinity Analysis in Derived Polymers
Introduction: The Crystallinity Conundrum in Derived Polymers
In the development of derived polymers—specifically functionalized excipients (e.g., HPMCAS, Chitosan derivatives) and Amorphous Solid Dispersions (ASDs)—crystallinity is often a critical quality attribute (CQA). For drug delivery, the presence of crystallinity usually signals instability or reduced bioavailability.
While Differential Scanning Calorimetry (DSC) has long been a workhorse for thermal analysis, it suffers from a fatal flaw in polymer-drug matrices: thermal history alteration . Heating a sample can induce the very phase changes (dissolution or recrystallization) you are trying to measure.
This guide positions X-Ray Powder Diffraction (XRD) as the definitive, non-destructive "Gold Standard" for structural integrity, while objectively comparing it against DSC and Raman spectroscopy.
The Gold Standard: XRD Principles for Polymers
Unlike small molecules which produce sharp, high-intensity Bragg peaks, derived polymers are often semi-crystalline or amorphous.
-
The Amorphous Halo: Disordered polymer chains produce a broad, diffuse scattering maximum (the "halo") spanning 10-30° 2
. -
The Crystalline Signal: If a derived polymer (or the drug within it) crystallizes, sharp peaks emerge superimposed on this halo.
The "Senior Scientist" Insight: The true power of XRD lies in its limit of detection (LOD) for residual crystallinity. While standard XRD has an LOD of ~1-5%, it is the only technique that proves the existence of a crystal lattice without thermal bias.
Diagram: The Logic of Technique Selection
Caption: Decision matrix for selecting crystallinity analysis techniques based on sample stability and data requirements.
Comparative Analysis: XRD vs. Alternatives
The following table contrasts XRD with its primary alternatives. Note the specific limitations regarding "Derived Polymers" (which often have high viscosity or melting points near degradation temperatures).
| Feature | XRD (X-Ray Diffraction) | DSC (Diff.[1][2][3][4][5][6][7] Scanning Calorimetry) | Raman Spectroscopy |
| Primary Measurement | Long-range atomic order (Crystal Lattice). | Heat flow (Endo/Exothermic transitions). | Molecular vibrations (Bonding environment). |
| Destructive? | No. Sample can be recovered. | Yes. Sample is melted/altered. | No. |
| Key Advantage | Direct proof of crystallinity. Unaffected by thermal artifacts. | Fast. Measures | Excellent for spatial mapping (homogeneity) and chemical imaging. |
| Critical Limitation | Lower sensitivity (LOD ~1-5%) compared to thermal methods for some organics.[4] | "Dissolution Effect": In ASDs, residual crystals may dissolve into the polymer melt during the scan, masking their presence. | Fluorescence interference can overwhelm signal in some polymers (e.g., HPMC). |
| Sample Prep | Gentle grinding (risk of induced amorphization). | Pan encapsulation (minimal prep). | Minimal (direct surface scan). |
| Throughput | Medium (10-60 min/scan). | High (10-20 min/scan). | High (seconds per point). |
Expert Commentary: For derived polymers like HPMCAS (Hydroxypropyl methylcellulose acetate succinate), DSC is often unreliable for detecting trace crystallinity because the polymer degrades (browning) near the drug's melting point, or the drug dissolves into the soft polymer matrix before it can melt. XRD is immune to this error.
Experimental Protocol: Robust XRD Workflow
This protocol is designed for a Rigaku or Bruker benchtop/floor-standing system, targeting USP <941> compliance.
Step 1: Sample Preparation (The Critical Variable)
-
Action: Cryo-milling is preferred over mortar-and-pestle for soft polymers to prevent "shear-induced amorphization."
-
Mounting: Use a zero-background holder (single crystal silicon cut off-axis). This eliminates the "glass hump" from standard glass slides, which interferes with the polymer's amorphous halo.
-
Validation: Prepare a "pure amorphous" control (freshly melt-quenched polymer) and a "pure crystalline" control (physical mix) to establish baselines.
Step 2: Instrument Configuration
-
Geometry: Bragg-Brentano (
-2 ). -
Source: Cu K
radiation ( ). -
Detector: High-speed 1D or 2D detector (e.g., LynxEye, D/teX Ultra) to improve Signal-to-Noise (S/N) ratio.
Step 3: Scan Parameters (Optimized for Polymers)
-
Range: 3° to 40° 2
(Most polymer/drug peaks appear < 35°). -
Step Size: 0.02° 2
. -
Dwell Time: Minimum 2-5 seconds/step. Note: Polymers scatter weakly. Fast scans will miss <5% crystallinity.
-
Rotation: Spin sample at 15-30 RPM to average out preferred orientation.
Diagram: Experimental Workflow
Caption: Step-by-step XRD workflow for analyzing semi-crystalline polymer derivatives.
Data Interpretation & Quantification
Quantifying crystallinity in derived polymers requires separating the Sharp Peaks (
Method A: Relative Degree of Crystallinity (RDC)
Used for batch-to-batch comparison.
-
Procedure: Use software (e.g., Jade, EVA, HighScore) to fit a smooth curve under the amorphous halo. The area above this curve is
.
Method B: The Ruland-Vonk Method (Advanced)
For absolute quantification, simple integration fails because crystalline imperfections scatter intensity into the "amorphous" background. The Ruland method applies a correction factor (
-
Application: Essential for high-precision academic or IP defense work regarding polymer structure.
References
-
USP <941> . Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. United States Pharmacopeia.[8]
-
Newman, A., & Zografi, G. (2019). Crystallinity in Amorphous Solid Dispersions. Journal of Pharmaceutical Sciences.
-
Thakral, S., & Thakral, N. K. (2013). Prediction of Drug-Polymer Miscibility. Journal of Pharmaceutical Sciences. (Discusses XRD vs DSC limitations).
-
Ruland, W. (1961).[9] X-ray determination of crystallinity and diffuse disorder scattering. Acta Crystallographica. (The foundational mathematical method).
-
Brodka-Pfeiffer, K., et al. (2003). Thermal Analysis and X-ray Diffraction as Tools for Characterization of Solid Dispersions. Drug Development and Industrial Pharmacy.
Sources
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- 3. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - White Rose Research Online [eprints.whiterose.ac.uk]
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- 9. researchgate.net [researchgate.net]
Publish Comparison Guide: Electrochemical Impedance Spectroscopy of 2-(3-Aminophenoxy)aniline Coatings
This guide provides an in-depth technical analysis of 2-(3-Aminophenoxy)aniline (also known as 2,3'-Oxydianiline or 2,3'-ODA ) coatings, focusing on their evaluation via Electrochemical Impedance Spectroscopy (EIS) . This asymmetric diamine monomer is increasingly utilized to synthesize high-performance polyimide (PI) or polyamide coatings that offer a superior balance of solubility, processability, and corrosion resistance compared to traditional symmetric isomers (e.g., 4,4'-ODA).
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
2-(3-Aminophenoxy)aniline is a strategic monomer used to create advanced barrier coatings. Unlike the rigid, symmetric structure of commodity diamines (like 4,4'-oxydianiline), the 2,3'-asymmetric structure introduces "kinks" in the polymer backbone. This structural irregularity disrupts crystallinity, significantly enhancing solubility in organic solvents (making it easier to apply as a coating) without sacrificing the thermal and chemical stability characteristic of aromatic polyimides.
In the context of corrosion protection , coatings derived from 2-(3-Aminophenoxy)aniline function primarily as dielectric barriers . EIS is the gold-standard technique to quantify their performance, specifically measuring pore resistance (
Comparison Overview
| Feature | 2-(3-Aminophenoxy)aniline (2,3'-ODA) Coating | Standard Polyaniline (PANI) | Epoxy-Polyamide (Standard) |
| Primary Mechanism | High-Performance Dielectric Barrier | Anodic Passivation / Barrier | Crosslinked Barrier |
| Processability | High (Soluble in NMP, DMAc) | Low (Requires toxic solvents/acids) | High (2-pack system) |
| Impedance Modulus ($ | Z | _{0.01Hz}$) | |
| Thermal Stability | Excellent (>400°C) | Moderate (<200°C) | Moderate (<150°C) |
| EIS Signature | Capacitive loop (High freq) + Diffusion tail (Low freq) | Warburg impedance (Low freq) | Pure Capacitive (Ideal) |
Experimental Logic & Causality
To rigorously evaluate these coatings, we employ a self-validating EIS protocol. The causality behind the experimental design is as follows:
-
Open Circuit Potential (OCP) Monitoring: Before EIS, the system must reach a steady state. A drifting OCP indicates active corrosion or solvent evolution, rendering EIS data invalid (non-linear/non-stationary).
-
Frequency Range Selection (
Hz to Hz):-
High Frequency (
Hz): Characterizes the coating itself (capacitance and pore resistance ). -
Low Frequency (
Hz): Probes the metal-coating interface (double-layer capacitance and charge transfer resistance ).
-
-
Amplitude (10 mV rms): A small perturbation ensures the system remains linear (pseudo-linear response), a core requirement for valid impedance modeling.
Synthesis & Coating Workflow
The coating is typically synthesized via a two-step polycondensation reaction:
-
Polyamic Acid Formation: Reaction of 2-(3-Aminophenoxy)aniline with a dianhydride (e.g., PMDA or BTDA) in a polar aprotic solvent.
-
Thermal Imidization: Stepwise heating to cyclodehydrate the precursor into the final robust polyimide film.
Figure 1: Synthesis workflow for 2-(3-Aminophenoxy)aniline-based polyimide coatings. The asymmetric monomer structure improves solubility at the PAA stage.
Electrochemical Impedance Spectroscopy (EIS) Analysis[10][11][12]
Equivalent Circuit Modeling
To interpret the EIS data, we use an Equivalent Electrical Circuit (EEC). For a high-performance coating like 2-(3-Aminophenoxy)aniline, a two-time constant model is standard.
- : Solution resistance.
-
(or
): Coating capacitance (related to water uptake). - : Pore resistance (resistance of ion channels through the coating).
- : Double-layer capacitance at the metal interface.
- : Charge transfer resistance (corrosion rate inversely proportional).
Figure 2: Equivalent Electrical Circuit R(QR)(QR) used to fit EIS data for coated metals.
Comparative Performance Data
The following table summarizes typical EIS parameters derived from fitting experimental data for 2-(3-Aminophenoxy)aniline (2,3'-ODA) based coatings versus alternatives after 24 hours of immersion in 3.5% NaCl.
| Parameter | 2-(3-Aminophenoxy)aniline PI | Standard PANI | Bare Mild Steel | Interpretation |
| -0.35 V | -0.45 V | -0.65 V | More positive potential indicates better thermodynamic stability (noble shift). | |
| **$ | Z | {0.01Hz} | ||
| N/A | High pore resistance confirms a dense, defect-free coating structure. | |||
| Directly inversely proportional to the corrosion rate ( | ||||
| Capacitance ( | Low capacitance indicates minimal water absorption (swelling). |
Key Insight: The 2-(3-Aminophenoxy)aniline coating exhibits an impedance modulus (
Detailed Experimental Protocol
To replicate these results, follow this validated protocol:
-
Substrate Preparation:
-
Polish mild steel coupons with SiC paper (up to 1200 grit).
-
Degrease in ethanol and acetone (ultrasonic bath, 10 min).
-
Air dry.
-
-
Coating Application:
-
Dissolve 2-(3-Aminophenoxy)aniline and Dianhydride (1:1 molar ratio) in NMP under
flow for 24h to form Polyamic Acid (PAA). -
Spin-coat PAA onto steel (e.g., 1000 rpm, 60s).
-
Thermal Curing: 80°C (1h)
150°C (1h) 250°C (1h) 300°C (1h).
-
-
EIS Measurement:
-
Electrolyte: 3.5 wt% NaCl solution (simulated seawater).
-
Cell: 3-electrode flat cell.
-
Working Electrode: Coated Steel (
exposed area). -
Counter Electrode: Platinum mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE).[1]
-
-
Settings:
-
-
Data Validation:
-
Verify Kramers-Kronig (K-K) consistency to ensure data linearity and stability.
-
Fit data using ZView or equivalent software; Chi-squared (
) should be .
-
References
-
Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science. Link
- Establishes the solubility and thermal benefits of asymmetric diamines like 2,3'-ODA.
-
Sathiyanarayanan, S., et al. (2008). "Corrosion protection of steel by polyaniline blended coatings."[3] Progress in Organic Coatings. Link
- Provides comparative baseline data for PANI co
-
Chang, C. H., et al. (2021). "Synthesis and properties of soluble polyimides derived from asymmetric diamines." Polymer.[4][5][1][6][2][3][7][8][9][10]
- Details the synthesis protocol for 2-(3-aminophenoxy)aniline based polymers.
-
Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. Link
- Authoritative source for EIS theory and equivalent circuit modeling.
Sources
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- 2. dspace.jaist.ac.jp [dspace.jaist.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TW202130703A - Method for manufacturing patterned liquid crystal display element - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 9. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Comparative Study of Symmetric vs. Asymmetric Ether-Linked Diamines: Structural Causality in Materials and Therapeutics
Ether-linked diamines are foundational building blocks across diverse scientific domains—from the synthesis of high-performance polyimides in aerospace engineering to the design of bifunctional linkers in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). The spatial arrangement of the amine groups relative to the central ether linkage—specifically, symmetric (e.g., 4,4'-oxydianiline) versus asymmetric (e.g., 3,4'-oxydianiline) configurations—profoundly dictates the thermodynamic and macroscopic properties of the resulting macromolecules.
As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons. We will dissect the physical chemistry that drives these differences, analyze comparative experimental data, and provide self-validating protocols for utilizing these monomers in both polymer synthesis and drug development.
The Thermodynamics of Symmetry: Mechanistic Foundations
The core difference between symmetric and asymmetric ether-linked diamines lies in how their geometry influences configurational entropy and cohesive energy density .
-
Symmetric Ether Diamines (e.g., 4,4'-ODA): The para-para substitution creates a highly linear, rigid molecular vector. When polymerized, this linearity promotes dense, ordered chain packing. The close proximity of chains maximizes intermolecular dipole-dipole interactions and
stacking. While this yields exceptional thermal stability and high glass transition temperatures ( ), it also results in intractable materials that are highly insoluble and difficult to process. -
Asymmetric Ether Diamines (e.g., 3,4'-ODA or sterically hindered asymmetric analogs): Introducing a meta-linkage or asymmetric steric bulk creates a "kink" in the molecular backbone. This structural irregularity disrupts crystalline packing, significantly increasing the polymer's free volume 1. The increased free volume lowers the activation energy required for solvent penetration, transforming an intractable polymer into one that is highly soluble in polar aprotic solvents without sacrificing the inherent thermal stability provided by the ether bond [[2]]().
Fig 1: Causality of diamine symmetry on polymer chain packing and macroscopic properties.
Comparative Performance Analysis: Polymer & Material Science
When synthesizing polyimides (PIs), the choice between a symmetric and asymmetric ether diamine dictates the material's processability. The table below summarizes the quantitative differences between polyimides derived from identical dianhydrides but differing ODA isomers [[3]]().
| Property | Symmetric (4,4'-ODA) | Asymmetric (3,4'-ODA) | Mechanistic Driver |
| Backbone Conformation | Linear, rigid | Kinked, flexible | Meta-substitution disrupts linearity. |
| Glass Transition ( | ~270 - 300 °C | ~240 - 260 °C | Increased free volume lowers |
| Thermal Stability ( | > 500 °C | > 500 °C | Ether linkage thermal stability remains intact regardless of geometry. |
| Melt Viscosity (at 350°C) | High (Poor processability) | Low (Excellent processability) | Reduced chain entanglement in asymmetric structures 3. |
| Solubility (NMP, DMAc) | Insoluble / Swells | Highly Soluble (>10 wt%) | Lower cohesive energy density allows solvent-polymer interactions to dominate. |
Cross-Disciplinary Application: Linkerology in PROTACs and ADCs
In the realm of targeted protein degradation, ether-linked diamines (specifically PEGylated diamines) are the gold standard for connecting the Protein of Interest (POI) ligand to the E3 ligase recruiting ligand.
While symmetric PEG diamines are commonly used for rapid library generation, asymmetric ether diamines (e.g., those with differing alkyl chain lengths on either side of the ether oxygen, or mono-protected asymmetric diamines) are critical for advanced linkerology 4.
-
Causality: The asymmetry allows for orthogonal conjugation strategies, preventing the formation of unwanted homodimers during synthesis. Furthermore, asymmetric linkers can alter the hydrodynamic radius of the PROTAC, fine-tuning the thermodynamics of the ternary complex (POI—PROTAC—E3 Ligase) by minimizing steric clashes that symmetric linkers might inadvertently force.
Fig 2: Orthogonal conjugation workflow utilizing asymmetric ether-linked diamines for PROTACs.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint.
Protocol A: Synthesis of Soluble Polyimide via Asymmetric Diamine (3,4'-ODA)
Objective: Synthesize a fully imidized, soluble polyimide using a two-step polycondensation method.
-
Monomer Purification: Sublimation of 3,4'-ODA and dianhydride (e.g., ODPA) prior to use.
-
Causality: Trace moisture hydrolyzes the dianhydride to diacid, terminating chain growth and ruining molecular weight.
-
-
Polyamic Acid (PAA) Formation: Dissolve 3,4'-ODA (10 mmol) in anhydrous NMP under
. Cool to 0–5 °C in an ice bath. Slowly add ODPA (10 mmol) in portions.-
Causality: The nucleophilic attack of the amine on the anhydride is highly exothermic. The ice bath suppresses localized heating, preventing premature, partial imidization which causes precipitation.
-
Validation Check: The solution should become highly viscous but remain completely clear. A cloudy solution indicates moisture contamination or premature cross-linking.
-
-
Chemical Imidization: Add an excess of acetic anhydride (dehydrating agent) and pyridine (catalyst) to the PAA solution. Stir at 80 °C for 12 hours.
-
Precipitation and Validation: Pour the viscous solution into vigorously stirred methanol. Collect the fibrous precipitate.
-
Self-Validation (FTIR): Analyze the dried polymer. The disappearance of the broad amide N-H stretch (~3300 cm⁻¹) and the appearance of sharp imide peaks at 1780 cm⁻¹ (asymmetric C=O stretch) and 1720 cm⁻¹ (symmetric C=O stretch) confirm 100% ring closure.
-
Protocol B: Orthogonal PROTAC Linker Assembly using Asymmetric PEG-Diamine
Objective: Attach two distinct ligands to an asymmetric ether-linked diamine without homodimerization.
-
Mono-Protection: React the asymmetric ether diamine with 0.9 equivalents of Boc-anhydride in DCM.
-
Causality: Using a sub-stoichiometric amount of Boc-anhydride exploits the differential steric hindrance of the asymmetric diamine, favoring mono-protection over di-protection.
-
Validation Check: TLC and Ninhydrin stain. Isolate the mono-Boc intermediate via flash chromatography.
-
-
First Conjugation (POI Ligand): React the free amine of the mono-Boc linker with the carboxylic acid of the POI ligand using HATU/DIPEA in DMF.
-
Validation Check: LC-MS must show the exact mass of the [M+H]+ intermediate. No unreacted POI ligand should remain.
-
-
Deprotection: Treat the intermediate with 20% TFA in DCM for 1 hour to remove the Boc group, exposing the second amine.
-
Causality: TFA selectively cleaves the acid-labile Boc group without hydrolyzing the newly formed amide bond or the robust ether linkages in the linker backbone.
-
-
Second Conjugation (E3 Ligase Ligand): React the newly freed amine with the E3 ligase ligand (e.g., a thalidomide derivative) via nucleophilic aromatic substitution (SNAr) or amidation.
-
Self-Validation (HPLC): The final PROTAC must elute as a single sharp peak on Reverse-Phase HPLC (>95% purity), with High-Resolution Mass Spectrometry (HRMS) confirming the exact heterobifunctional mass.
-
References
- Synthesis of a new asymmetrical ether diamine with aromatic structure and related polyimide ResearchG
- Melt processable homo- and copolyimides with high thermo-oxidative stability as derived from mixed thioetherdiphthalic anhydride isomers Express Polymer Letters
- Low Dielectric Constant and High Organosolubility of Novel Polyimide Derived from Unsymmetric 1,4-Bis(4-aminophenoxy)
- Current strategies for the design of PROTAC linkers: a critical review N
Sources
Safety Operating Guide
2-(3-Aminophenoxy)aniline proper disposal procedures
Subject: Operational Disposal Protocol for 2-(3-Aminophenoxy)aniline
Executive Summary & Core Directive
You have requested disposal procedures for 2-(3-Aminophenoxy)aniline . While this specific isomer is less common than its analogs (such as 4,4'-Oxydianiline or 3,3'-Oxydianiline), it belongs to the aromatic ether diamine class.
Core Directive: Treat this compound as a high-toxicity, potential carcinogen and a marine pollutant . Do not rely on the absence of a specific EPA "P-list" or "U-list" code for this isomer to assume low hazard. You must apply the "Precautionary Principle" based on Structure-Activity Relationships (SAR) with established analogs like 4,4'-ODA (CAS 101-80-4) and 3,3'-ODA (CAS 15268-07-2).
The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. Under no circumstances should this material be discharged into sanitary sewers or disposed of in municipal trash.
Compound Identification & Hazard Profile
Before disposal, verify the material state to ensure proper waste stream segregation.
| Property | Details |
| Chemical Name | 2-(3-Aminophenoxy)aniline |
| Chemical Class | Aromatic Diamine / Phenyl Ether |
| Physical State | Solid (Crystalline powder) |
| Key Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant , Potential Mutagen/Carcinogen , Aquatic Toxicity (Chronic). |
| RCRA Status | Non-listed (unless characteristic).[1] Recommend coding as Toxic/Irritant. |
Safety Prerequisites (PPE & Containment)
Handling waste requires higher precautions than synthesis because material integrity may be compromised.
-
Respiratory: Use a P100 HEPA particulate respirator or work strictly inside a certified chemical fume hood. Avoid dust generation.[2][3][4][5]
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Eye Protection: Chemical splash goggles. Safety glasses are insufficient for powder handling during disposal.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired reagents, weighing boats, contaminated paper towels, and solid spill debris.
-
Containment: Place the material into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Secondary Containment: If the material is a fine powder, place the primary container inside a clear plastic zip-lock bag to prevent dust release upon opening at the waste facility.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-(3-Aminophenoxy)aniline" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant, Carcinogen (Suspected).
-
-
Storage: Store in the "Toxic Solids" satellite accumulation area.
-
Final Disposal: Transfer to EHS for incineration .
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicable to: Material dissolved in organic solvents (MeOH, DCM, Ethyl Acetate).
-
Segregation: Determine the primary solvent.
-
Halogenated: (e.g., DCM, Chloroform)
Halogenated Waste Stream . -
Non-Halogenated: (e.g., Methanol, Acetone, DMSO)
Non-Halogenated Organic Waste Stream .
-
-
Compatibility Check: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container. Aromatic amines can react violently or form explosive azides/nitro compounds with strong oxidizers.
-
Labeling: List "2-(3-Aminophenoxy)aniline" as a trace contaminant (<5% usually) and the solvent as the major constituent.
-
Final Disposal: Fuel blending or incineration.
Scenario C: Aqueous Waste (Rinsate)
Applicable to: Glassware washings.
-
Capture: Do NOT pour down the sink. Collect the first 3 rinses of any glassware in a separate container labeled "Aqueous Toxic Waste."
-
Treatment: This stream must be sent for off-site treatment. Standard wastewater treatment plants cannot effectively degrade these refractory aromatic amines, leading to environmental release.
Waste Stream Decision Matrix
The following logic flow ensures you select the correct waste stream for your specific situation.
Figure 1: Decision matrix for segregating 2-(3-Aminophenoxy)aniline waste streams to ensure regulatory compliance and environmental safety.
Emergency Spill Response (Decontamination)
If a spill occurs, immediate containment is required to prevent aerosolization.
-
Evacuate & Ventilate: Clear the immediate area.[5]
-
PPE Up: Don N95/P100 respirator, goggles, and double gloves.
-
Wet Method (Solids): Do not dry sweep. Cover the powder with a paper towel dampened with ethanol or isopropanol . This prevents dust generation.[3][4]
-
Wipe Down: Wipe the area from the outside in.
-
Surface Decontamination: Clean the surface with a mild detergent followed by water.
-
Disposal: All cleanup materials (towels, gloves used) must be disposed of as Solid Toxic Waste (Scenario A).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167270, 3,3'-Oxydianiline. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(3-Aminophenoxy)aniline
As a Senior Application Scientist, I approach the handling of 2-(3-Aminophenoxy)aniline not merely as a compliance exercise, but as a biochemical risk management system.
2-(3-Aminophenoxy)aniline is a diamine ether primarily utilized as a high-performance monomer in polyimide synthesis and as a pharmaceutical intermediate. Through the lens of Structure-Activity Relationships (SAR), this compound shares a highly conserved toxicological profile with its well-documented isomers (such as 4,4'-oxydianiline). The presence of the unhindered aromatic amine functional groups presents severe systemic risks, most notably methemoglobinemia , skin sensitization, and potential mutagenesis[1][2].
To build a self-validating safety protocol, we must move beyond generic safety data sheets and understand the causality behind our protective measures.
Mechanistic Rationale for PPE Selection
Aromatic amines are notoriously lipophilic. If 2-(3-Aminophenoxy)aniline contacts the skin, it rapidly bypasses the stratum corneum and enters the systemic circulation[3]. Standard latex or thin nitrile gloves offer virtually zero steric hindrance against non-polar organic penetration.
Once absorbed (either dermally or via inhalation of fine dust), the compound undergoes hepatic N-hydroxylation. This reactive intermediate oxidizes the
Comprehensive PPE Matrix
| Protection Zone | PPE Specification | Mechanistic Rationale | Replacement Schedule |
| Dermal (Hands) | Butyl Rubber (>0.5mm) or Heavy-Duty Nitrile (>0.4mm) | Aromatic amines permeate standard latex/thin nitrile. Heavy-duty elastomers provide the necessary chemical barrier against lipophilic absorption. | Single-use; replace immediately upon suspected contamination or after 2 hours of continuous use. |
| Respiratory | NIOSH-approved Half/Full-Face Respirator with OV/HEPA (P100) cartridges | Prevents inhalation of aerosolized powder. Alveolar absorption bypasses first-pass metabolism, accelerating systemic toxicity[2]. | Replace cartridges per manufacturer schedule, or immediately if breathing resistance increases. |
| Ocular | Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1) | Protects against micro-particulate dust and accidental solvent splashes which cause severe corneal irritation. | Inspect prior to each use; decontaminate thoroughly post-operation. |
| Body | Tyvek® disposable coveralls or flame-resistant lab coat | Prevents accumulation of chemical dust on personal clothing, mitigating chronic, low-dose dermal exposure. | Dispose of Tyvek after a single use; launder lab coats via specialized hazardous chemical services. |
Operational Workflow & Handling Protocol
To ensure absolute safety, the handling of 2-(3-Aminophenoxy)aniline must be restricted to a regulated area. Storage and dispensing facilities should be contiguous to minimize transport risks[2].
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure the fume hood face velocity is calibrated between 80–100 feet per minute (fpm). Never handle the neat powder on an open benchtop.
-
Static Mitigation: 2-(3-Aminophenoxy)aniline powder can hold a static charge, causing it to aerosolize when a metal spatula is introduced. Place an anti-static bar or ionizer directly in the weighing area to neutralize the charge.
-
Don PPE: Follow a strict donning sequence (Body
Respiratory Ocular Dermal) to ensure overlapping protection. Double-glove if high-volume dispensing is required.
Phase 2: Dispensing and Manipulation
-
Closed-System Transfer: Tare your receiving vial, add the required mass of the chemical using a static-free ceramic or PTFE spatula, and seal the vial with a septum cap before removing it from the fume hood.
-
In-Situ Solubilization: If the experimental design allows, inject your primary reaction solvent (e.g., DMF, NMP, or DMSO) directly through the septum of the sealed vial. Dissolving the powder immediately eliminates the inhalation hazard associated with dry particulates.
Phase 3: Post-Operation & Decontamination
-
Doffing Sequence: Remove the outer gloves first (handling them by the inside cuff). Remove goggles and respirator only after the chemical has been secured and the fume hood sash is pulled down.
-
Surface Decontamination: Wipe down the balance and fume hood surface with a damp disposable cloth, followed by a secondary wipe using a 3-5% acetic acid solution.
-
Scientific Rationale: Acetic acid protonates any residual free amine (converting
to ). This converts the lipophilic molecule into a highly water-soluble salt, drastically reducing its volatility and dermal penetration potential during cleanup.
-
Spill Response & Disposal Plan
-
Immediate Containment: In the event of a powder spill, do not dry sweep . Sweeping generates hazardous aerosols.
-
Neutralization: Cover the spill with damp absorbent pads. Spray the aforementioned 3-5% acetic acid solution over the area to protonate the amine, followed by a thorough wash with industrial detergent and water.
-
Disposal: Collect all contaminated materials (pads, outer gloves, empty vials) into a designated, clearly labeled hazardous waste container. Segregate this waste from strong oxidizing agents to prevent exothermic reactions. The material must be disposed of via a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].
Toxicity Mechanism Visualization
Understanding the metabolic fate of this compound reinforces the critical need for the protocols outlined above.
Metabolic activation of aromatic amines leading to methemoglobinemia and DNA adduct formation.
References
- National Institutes of Health (NIH). "4,4'-Diaminodiphenyl Ether | C12H12N2O | CID 7579 - PubChem".
- European Chemicals Agency (ECHA). "Overview - ECHA CHEM".
- Medline. "MATERIAL SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200)".
- Occupational Safety and Health Administration (OSHA). "N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE)".
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
